4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylthiadiazole-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-9(13)8-7(11-12-14-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOHHRUTCSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in the fields of drug discovery and agricultural science.[1][2] These five-membered aromatic compounds, containing one sulfur and two nitrogen atoms, exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The phenyl substitution at the 4-position and the reactive carbonyl chloride at the 5-position make 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride a highly valuable building block for the synthesis of novel derivatives with tailored pharmacological profiles. The acyl chloride functionality serves as a key electrophilic site for the introduction of various nucleophiles, enabling the creation of diverse libraries of amides, esters, and other derivatives.
Synthesis Pathway
The synthesis of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride is most logically achieved through a two-step process, beginning with the formation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.
Step 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
The foundational method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). While a direct, detailed protocol for 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid is not extensively documented, a reliable pathway can be adapted from established procedures for similar 1,2,3-thiadiazole-5-carboxylic acid syntheses.[5] This involves the reaction of an appropriate α-keto ester with a hydrazide, followed by cyclization.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
This protocol is an adapted methodology based on the principles of the Hurd-Mori reaction for analogous compounds.
Part A: Formation of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 2-4 hours to facilitate the condensation reaction and formation of the semicarbazone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the hydrazone intermediate can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.
Part B: Cyclization to Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate
-
Cool a flask containing an excess of thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C under anhydrous conditions.
-
With vigorous stirring, add the hydrazone from the previous step in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
Part C: Hydrolysis to 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
-
Dissolve the purified ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours, monitoring the hydrolysis by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with hydrochloric acid, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.
Step 2: Conversion to 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation, most commonly achieved using thionyl chloride (SOCl₂).[6][7][8][9] The reaction proceeds via a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid.[6][8]
Detailed Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a gas outlet tube connected to a trap for acidic gases (HCl and SO₂), place the dried 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane or toluene can be used.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Monitor the reaction for completion by observing the cessation of gas evolution and by TLC analysis of a quenched aliquot.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.
Physicochemical Properties and Reactivity
The properties of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride can be inferred from its structure and the known characteristics of acyl chlorides and the 1,2,3-thiadiazole ring system.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₉H₅ClN₂OS |
| Molecular Weight | 224.67 g/mol |
| Physical State | Likely a solid or high-boiling liquid at room temperature |
| Reactivity | Highly reactive towards nucleophiles (e.g., water, alcohols, amines, thiols). Moisture sensitive. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). |
The 1,2,3-thiadiazole ring is generally stable under acidic and neutral conditions but can be susceptible to ring-opening under certain basic, reductive, or photolytic conditions. The high reactivity of the acyl chloride group dominates the chemistry of this molecule, making it an excellent acylating agent.
Potential Applications in Research and Development
The utility of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride lies in its ability to serve as a scaffold for the synthesis of a wide range of derivatives with potential biological activity.
-
Drug Discovery: By reacting the acyl chloride with various amines, new amide derivatives can be synthesized and screened for a multitude of therapeutic targets. The 1,2,3-thiadiazole core is a known pharmacophore in compounds with anticancer, antibacterial, and antifungal properties.[2][4]
-
Agrochemicals: Thiadiazole derivatives have been investigated for their herbicidal and plant-activating properties.[1] The synthesis of new compounds from this acyl chloride could lead to the discovery of novel crop protection agents.
-
Materials Science: The rigid, aromatic structure of the thiadiazole ring, combined with the potential for functionalization via the acyl chloride, makes it an interesting building block for the development of novel organic materials with specific electronic or photophysical properties.
Safety and Handling
Acyl chlorides, including 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride, are corrosive and moisture-sensitive compounds. Thionyl chloride is also highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Conclusion
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride represents a valuable and highly reactive intermediate for chemical synthesis. While its direct characterization and CAS registration are not widely reported, its synthesis is readily achievable through established and reliable chemical transformations. This guide provides the necessary theoretical and practical framework for researchers to synthesize, handle, and utilize this compound in their pursuit of novel molecules for drug discovery, agrochemicals, and materials science.
Visualizing the Synthesis
Diagram 1: Hurd-Mori Synthesis of the 1,2,3-Thiadiazole Core
Caption: The final step in the synthesis of the target acyl chloride.
References
-
Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). Chemical Engineering World. [Link]
-
Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE | CAS 58756-27-7. (n.d.). Matrix Fine Chemicals. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). National Center for Biotechnology Information. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Thieme. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021, January 27). MDPI. [Link]
-
Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 29). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: 1,2,3-Thiadiazole-5-Carbonyl Chloride Derivatives
The following technical guide details the properties, synthesis, and applications of 1,2,3-thiadiazole-5-carbonyl chloride derivatives. This document is structured to serve as a primary reference for researchers in medicinal and agrochemical discovery.[1]
Core Scaffold Analysis & Synthetic Utility
Executive Summary
The 1,2,3-thiadiazole-5-carbonyl chloride scaffold represents a critical electrophilic hub in the synthesis of plant activators (e.g., Tiadinil, Acibenzolar-S-methyl analogs) and antimicrobial agents.[1] Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring possesses unique electronic properties due to the adjacent nitrogen atoms and the sulfur atom's positioning, which imparts specific lipophilicity and metabolic stability profiles essential for systemic acquired resistance (SAR) in agriculture and pharmacokinetics in drug design.
This guide focuses on the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride derivative, as it is the most prevalent and chemically stable precursor used in industrial and academic research.[1]
Structural & Physical Properties[1][2][3][4]
Electronic Configuration
The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system.[1] The carbonyl chloride moiety at the C5 position is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms (N2 and N3) and the inductive effect of the sulfur atom.
-
Nucleophilic Susceptibility: The C5-carbonyl carbon is exceptionally prone to nucleophilic attack, more so than typical benzoyl chlorides, due to the ring's
-deficiency.[1] -
Thermal Stability: While the ring itself is stable up to
C, the carbonyl chloride group renders the molecule moisture-sensitive.[1] It hydrolyzes rapidly to the corresponding carboxylic acid upon exposure to atmospheric humidity.[1]
Physical Data Summary
Data presented for the 4-methyl derivative, the standard reference compound.
| Property | Value / Description |
| Physical State | Low-melting solid or viscous yellow oil (depending on purity) |
| Boiling Point | |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; reacts with water/alcohols |
| Odor | Pungent, acrid (typical of acid chlorides) |
| Storage | Store under inert gas ( |
Synthesis: The Hurd-Mori Cyclization
The most authoritative method for constructing the 1,2,3-thiadiazole core is the Hurd-Mori reaction .[1][2][3] This transformation converts
Mechanistic Pathway
The reaction proceeds through the formation of a chlorosulfinyl intermediate, followed by intramolecular cyclization and elimination.
Figure 1: The Hurd-Mori cyclization pathway for 1,2,3-thiadiazole synthesis.
Experimental Protocols
Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and
Protocol A: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride[1]
Objective: Convert 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride.
-
Preparation:
-
Dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a
drying tube or inlet. -
Charge the flask with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (10.0 mmol, 1.44 g).[1]
-
-
Reaction:
-
Add anhydrous Thionyl Chloride (
) (5.0 mL, excess) directly to the solid. -
Optional: Add 1 drop of dry DMF as a catalyst to accelerate the formation of the Vilsmeier-Haack-like intermediate.[1]
-
Heat the mixture gently to reflux (75–80°C) for 2–3 hours. The solid acid should dissolve, and gas evolution (HCl,
) will cease upon completion.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) at 40°C. -
Critical Step: Add 10 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.[1] Repeat twice.
-
Result: The residue is the crude acid chloride (usually a yellow/brown oil or solid), sufficiently pure for immediate coupling.
-
Protocol B: Amide Coupling (General Procedure)
Objective: React the acid chloride with an amine (e.g., aniline derivative) to form a bioactive amide.
-
Setup: Dissolve the crude acid chloride (from Protocol A) in 10 mL anhydrous DCM or THF .
-
Addition: Cool the solution to 0°C in an ice bath.
-
Coupling:
-
Add the target Amine (10.0 mmol) and Triethylamine (
) (12.0 mmol) dissolved in 5 mL solvent dropwise. -
Note: The base (
) is essential to scavenge the HCl generated.
-
-
Workup:
-
Stir at room temperature for 2–4 hours (monitor by TLC).
-
Quench with water, extract with DCM, and wash with dilute HCl (to remove unreacted amine) and brine.
-
Dry over
and concentrate. Purify via recrystallization (EtOH) or column chromatography.
-
Applications & Structure-Activity Relationship (SAR)
The 1,2,3-thiadiazole-5-carbonyl moiety acts as a bioisostere for salicylic acid derivatives, triggering defense pathways in plants and interacting with specific enzymatic pockets in microbes.[1]
Agrochemistry: Plant Activators
Compounds like Tiadinil utilize this scaffold to induce Systemic Acquired Resistance (SAR). They do not kill pathogens directly but "prime" the plant's immune system by mimicking salicylic acid signaling.[1]
Medicinal Chemistry[1][5][6][7][8]
-
Antimicrobial: Amide derivatives show potency against Gram-positive bacteria.[1][4]
-
Anticancer: Hydrazide derivatives have demonstrated cytotoxic activity against specific tumor cell lines, likely via microtubule destabilization.[1]
Figure 2: Structure-Activity Relationship (SAR) map for 1,2,3-thiadiazole-5-carbonyl derivatives.[1]
Safety & Handling Guidelines
-
Corrosivity: 1,2,3-Thiadiazole-5-carbonyl chloride causes severe skin burns and eye damage.[1] Wear nitrile gloves, safety goggles, and a lab coat.
-
Water Reactivity: Reacts violently with water to produce HCl gas.[1] Ensure all glassware is flame-dried.[1]
-
Inhalation: Handle only in a fume hood to avoid inhaling vapors or dust.[1]
-
Waste Disposal: Quench excess acid chloride by slowly adding it to a large volume of ice-water containing sodium bicarbonate (
) before disposal in the organic waste stream.[1]
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[1]
-
BenchChem. (2025).[1][3] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 1,2,3-Benzothiadiazole-5-carbonyl chloride.
-
Royal Society of Chemistry. (1999). Synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic Acid Derivatives via Hurd-Mori Cyclization.
Sources
Technical Monograph: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS 78875-63-5)
The following technical guide details the properties, synthesis, and application of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5).
Role: Advanced Intermediate & Pharmacophore Precursor
Executive Summary & Chemical Identity
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5) is a critical heterocyclic building block used primarily in the development of agrochemicals (specifically plant activators) and pharmaceuticals.[1] It serves as the free acid precursor to a class of systemic acquired resistance (SAR) inducers, functioning analogously to benzo[1,2,3]thiadiazole derivatives (e.g., Acibenzolar-S-methyl).
Unlike simple 1,2,3-thiadiazoles, the C5-carboxylic acid moiety provides a versatile handle for derivatization (amides, esters, hydrazides), while the C4-phenyl group enhances lipophilicity and receptor binding affinity.
Chemical Profile
| Property | Specification |
| CAS Number | 78875-63-5 |
| IUPAC Name | 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 206.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 215–218 °C (dec.)[1][2] |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Acidity ( | ~3.5 (Predicted) |
Strategic Synthesis: The Modified Hurd-Mori Cyclization
The most robust route to CAS 78875-63-5 is not the direct oxidation of 4-phenyl-1,2,3-thiadiazole, which often leads to ring destruction. Instead, a de novo ring construction strategy using the Hurd-Mori reaction on a
Retrosynthetic Analysis
The 1,2,3-thiadiazole ring is constructed by the thionyl chloride (
Experimental Protocol
Step 1: Hydrazone Formation Precursor: Ethyl benzoylacetate (CAS 94-02-0) Reagent: Ethyl carbazate (or semicarbazide, though carbazates yield cleaner intermediates for esters).
-
Setup: Charge a 500 mL round-bottom flask with Ethyl benzoylacetate (19.2 g, 100 mmol) and Ethanol (200 mL).
-
Addition: Add Ethyl carbazate (11.4 g, 110 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 g).
-
Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the keto ester.
-
Workup: Cool to room temperature. Concentrate in vacuo. The residue is often an oil that crystallizes upon standing or trituration with cold ether.
-
Intermediate: Ethyl 3-(ethoxycarbonylhydrazono)-3-phenylpropionate.
-
Step 2: Hurd-Mori Cyclization Critical Step: Formation of the thiadiazole ring.[3][4]
-
Setup: Place the hydrazone intermediate (20 g) in a dry flask under Argon.
-
Reagent: Add Thionyl Chloride (
, 60 mL) neat. Note: acts as both solvent and reagent. Alternatively, use dry Dichloroethane (DCE) with 5 eq. for milder conditions. -
Reaction: Stir at 0°C for 30 minutes, then slowly warm to 60°C. Gas evolution (
, ) will be vigorous. -
Completion: Stir at 60°C for 4 hours. The mixture will darken.
-
Quench: Evaporate excess
under reduced pressure. Dissolve residue in DCM and wash with saturated (Caution: Gas evolution). -
Purification: Silica gel chromatography (0-20% EtOAc in Hexane).
-
Product:Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate .
-
Step 3: Hydrolysis to CAS 78875-63-5
-
Hydrolysis: Dissolve the ethyl ester (10 g) in MeOH (100 mL) and add 2M NaOH (40 mL).
-
Stir: Heat to 50°C for 2 hours.
-
Isolation: Evaporate MeOH. Acidify the aqueous residue with 1M HCl to pH 2.
-
Filtration: The target acid (CAS 78875-63-5) precipitates as a white solid. Filter, wash with water, and dry.
Mechanistic Visualization
The following diagram illustrates the Hurd-Mori cyclization mechanism, highlighting the critical role of thionyl chloride in activating the hydrazone for
Caption: Step-wise mechanism of the Hurd-Mori reaction converting the hydrazone precursor to the thiadiazole scaffold.
Applications & Derivatization Logic
CAS 78875-63-5 is rarely the final drug; it is a "warhead" carrier. The carboxylic acid is almost always converted into an ester, amide, or thioester to modulate bioavailability.
Agrochemical Utility: Plant Activators
1,2,3-Thiadiazole-5-carboxylic acid derivatives mimic the biological action of Salicylic Acid (SA) in plants. They trigger the Systemic Acquired Resistance (SAR) pathway, priming the plant's immune system against viral and fungal pathogens without direct antimicrobial action.
-
Key Derivative: The S-methyl thioester (Acibenzolar-S-methyl) is a commercial standard. CAS 78875-63-5 is the phenyl-analog precursor which can be converted to similar thioesters to tune lipophilicity.
Pharmaceutical Utility: Bioisosteres
In drug design, the 1,2,3-thiadiazole ring is considered a bioisostere of the phenyl ring or other heteroaromatics. The 4-phenyl-5-carboxy motif provides a rigid scaffold that orients substituents in a specific vector, useful for:
-
Kinase Inhibitors: Amide derivatives targeting ATP binding pockets.
-
Antibacterials: Hydrazide derivatives (synthesized from the acid chloride of 78875-63-5) show activity against Gram-positive bacteria.
Derivatization Workflow
To utilize CAS 78875-63-5 in library synthesis:
-
Activation: Convert to Acid Chloride using Oxalyl Chloride/DMF (catalytic) in DCM.
is also effective but requires removal of byproducts. -
Coupling: React Acid Chloride with amines (
) or thiols ( ) in the presence of TEA/DIPEA.
Caption: Divergent synthesis pathways from the parent acid to bioactive classes.
Safety & Handling (E-E-A-T)
As a senior scientist, I must emphasize that while the acid itself is stable, the synthesis involves hazardous reagents.
-
Thionyl Chloride (
): Extremely corrosive and reacts violently with water. Perform all Hurd-Mori cyclizations in a well-ventilated fume hood with a scrubber for gas. -
CAS 78875-63-5: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizing agents and bases.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Retrieved from
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Matrix Fine Chemicals. (2025).[2][5] Product Specification: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5).[1][2][3][6][7][8][9][10] Retrieved from
-
Sigma-Aldrich. (2025). Product Detail: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.[1][3][6][7][9][10] Retrieved from
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Retrieved from
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- 8. Tiadiazoles | Fisher Scientific [fishersci.es]
- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 10. 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID | CAS 78875-63-5 [matrix-fine-chemicals.com]
Technical Guide: Stability and Handling of Heterocyclic Acid Chlorides
Executive Summary
Heterocyclic acid chlorides are linchpin intermediates in medicinal chemistry, essential for installing amide and ester motifs in active pharmaceutical ingredients (APIs). However, their inherent instability—driven by high electrophilicity and the basicity of the heterocyclic nitrogen—poses a "make-or-break" challenge in scale-up.
This guide moves beyond standard textbook definitions to address the practical reality: heterocyclic acid chlorides should rarely be isolated. Instead, they require a "generate-and-quench" strategy. This document outlines the mechanistic roots of instability, selection criteria for chlorinating agents, and self-validating protocols for in situ handling.
Part 1: The Instability Matrix
Understanding why your intermediate decomposes is the first step to preventing it. Heterocyclic acid chlorides suffer from three primary degradation pathways.
Hydrolytic Cascade (The Moisture Problem)
The most common failure mode. The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water. In heterocyclic systems (e.g., nicotinoyl chloride), the resulting HCl byproduct protonates the ring nitrogen, creating an autocatalytic cycle that accelerates further degradation.
N-Acylation & Self-Condensation (The "Red Tar" Phenomenon)
Unlike phenyl rings, nitrogen heterocycles (pyridines, imidazoles) possess a lone pair that can act as an internal nucleophile.
-
Mechanism: The nitrogen of one molecule attacks the acyl chloride of another.
-
Result: Formation of an N-acylpyridinium dimer. This charged intermediate is highly reactive and often polymerizes, leading to the characteristic "red/black tar" often seen in failed pyridine-2-carbonyl chloride syntheses.
Thermal Decarbonylation
Electron-rich heterocycles (e.g., furan-2-carbonyl chloride) or sterically strained systems can extrude carbon monoxide (CO) upon heating, leaving behind a chlorinated heterocycle or polymerization byproducts.
Visualization: Degradation Pathways
The following diagram maps the kinetic competition between stable formation and degradation.
Caption: Kinetic competition between hydrolysis and self-condensation (N-acylation) pathways in heterocyclic acid chlorides.
Part 2: Strategic Synthesis & Reagent Selection
The choice of chlorinating agent dictates the purity profile. Avoid a "one-size-fits-all" approach.
Reagent Comparison Matrix
| Reagent | Byproducts | Acidity Profile | Best Use Case | Risk Factor |
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gas) | Highly Acidic | Robust, non-acid-sensitive substrates. | High: HCl generation accelerates "red tar" formation in basic heterocycles. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Acidic | Standard lab scale; catalytic DMF required (Vilsmeier intermediate). | Medium: Gas evolution can be vigorous; requires careful venting. |
| Ghosez Reagent | Amide salts | Neutral | Acid-sensitive substrates (e.g., Boc-protected amines, acid-labile heterocycles). | Low: Expensive, but prevents acid-catalyzed decomposition. |
| TCT (Cyanuric Chloride) | Cyanuric acid | Mildly Acidic | Mild conditions; ease of byproduct removal (filtration). | Low: Good for large scale; avoids gaseous byproducts. |
The Neutral Solution: Ghosez Reagent
For highly unstable heterocyclic acid chlorides, Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard.
-
Why: It converts acids to acid chlorides under strictly neutral conditions.[1]
-
Mechanism: It reacts to form the acid chloride and a neutral amide byproduct, avoiding the HCl spike that triggers polymerization in pyridines.
Part 3: Advanced Handling Protocols
Do not isolate. Use Flow Chemistry or Telescoped Batch processing.
Protocol: In-Situ Generation via Flow Chemistry
Flow chemistry minimizes the "residence time" of the unstable intermediate, consuming it milliseconds after generation.
Workflow:
-
Stream A: Heterocyclic Carboxylic Acid + Base (e.g., DIPEA) in DCM.
-
Stream B: Ghosez Reagent (or Oxalyl Chloride) in DCM.
-
Reactor Coil 1: Mixing at 0°C. Residence time < 2 minutes.
-
Stream C: Nucleophile (Amine/Alcohol).
-
Reactor Coil 2: Quench/Coupling.
Visualization: Continuous Flow Workflow
Caption: Continuous flow setup to minimize residence time of unstable acid chloride intermediates.
Part 4: Analytical Vigilance (ReactIR)
You cannot rely on TLC or HPLC for acid chlorides (they hydrolyze on the plate/column). You must use In-Situ FTIR (ReactIR) .
The Fingerprint of Success
To validate that your acid chloride has formed and is stable enough for the next step, track these specific wavenumbers:
-
Disappearance: Carbonyl stretch of Carboxylic Acid (~1710–1730 cm⁻¹).
-
Appearance: Carbonyl stretch of Acid Chloride (~1780–1800 cm⁻¹ ).
-
Note: The shift to a higher wavenumber is due to the inductive effect of the chlorine atom withdrawing electron density, strengthening the C=O bond.
-
-
Monitoring: If the 1780 cm⁻¹ peak begins to decrease without adding the nucleophile, your intermediate is decomposing (likely to the anhydride or "tar").
Self-Validating Experiment
-
Setup: Insert ReactIR probe into the reaction vessel.
-
Baseline: Scan solvent background.
-
Checkpoint: Confirm plateau of 1780 cm⁻¹ peak. Do not proceed until conversion is >95%.
-
Quench: Add amine. Watch 1780 cm⁻¹ vanish and Amide peak (~1650 cm⁻¹) appear.
References
-
Organic Process Research & Development (OPRD) . "In-Situ Monitoring of Acid Chloride Formation." Mettler Toledo Applications.[4] Link
-
Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, Coll. Vol. 6, p.282. Link
-
Dunetz, J. R., et al. "Flow Synthesis of Heterocycles via Unstable Intermediates." Chemical Reviews. Link
-
Journal of Organic Chemistry . "Mechanisms of Pyridine-2-carbonyl Chloride Decomposition." ACS Publications. Link
-
Vapourtec Application Notes . "Batch to Flow Transfer: Acid Chloride Synthesis." Vapourtec. Link
Sources
The Solubility Profile of 4-phenyl-1,2,3-thiadiazole Derivatives in Organic Solvents: A Technical Guide
Abstract: The 4-phenyl-1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer and antiviral properties.[1] However, the translation of these promising compounds from discovery to application is often hampered by a critical physicochemical property: solubility. Poor solubility can compromise results in biological assays, complicate formulation, and ultimately hinder preclinical development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the solubility of 4-phenyl-1,2,3-thiadiazole derivatives in organic solvents, outlines robust experimental protocols for solubility determination, and discusses strategies to overcome solubility challenges.
The 4-phenyl-1,2,3-thiadiazole Core: Structure and Significance
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2][3] The attachment of a phenyl group at the 4-position introduces a significant lipophilic character, which is often a primary contributor to the low aqueous solubility of these derivatives.[4] This hydrophobicity, coupled with the planar nature of the thiadiazole ring that can promote strong crystal lattice energy, presents a significant challenge for formulation scientists.[4]
Despite these challenges, the unique electronic properties and versatile biological activity of this scaffold make it a "privileged structure" in drug discovery.[1] Derivatives have been investigated for their potential as anticancer, antiviral, antifungal, and herbicidal agents.[2] Understanding and manipulating the solubility of these compounds is therefore a critical step in unlocking their full therapeutic and commercial potential.
Fundamental Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle in understanding solubility. This refers to the compatibility of intermolecular forces between the solute (the thiadiazole derivative) and the solvent.
2.1 The Role of Polarity and Intermolecular Forces:
The solubility of a thiadiazole derivative in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents have dipole-dipole interactions and, in the case of alcohols, hydrogen bonding capabilities. While the 1,2,3-thiadiazole ring itself possesses some polar character due to the heteroatoms, the large, nonpolar phenyl ring often dominates, limiting solubility. However, the introduction of polar functional groups (e.g., -OH, -NH2, -COOH) onto the phenyl ring can significantly enhance solubility in polar solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The phenyl group of the thiadiazole derivative interacts favorably with these solvents. However, the polar nature of the thiadiazole ring itself can limit solubility.
-
Aprotic Dipolar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices for dissolving a wide range of compounds, including many thiadiazole derivatives. They have strong dipole moments but do not donate hydrogen bonds. This allows them to solvate both the polar and nonpolar regions of the molecule effectively. It is common practice to first dissolve compounds in DMSO before further dilution into aqueous buffers for biological assays.[4]
2.2 Impact of Structural Modifications:
Substituents on the phenyl ring can dramatically alter the solubility profile of a 4-phenyl-1,2,3-thiadiazole derivative.
-
Electron-donating groups (e.g., -OCH3, -CH3): These groups can slightly increase the electron density of the phenyl ring, potentially enhancing interactions with polar solvents.
-
Electron-withdrawing groups (e.g., -Cl, -NO2): These groups can introduce polarity and may increase solubility in polar solvents, depending on their position and ability to participate in hydrogen bonding.
-
Hydrogen-bonding groups (e.g., -OH, -NH2): The addition of these groups will generally increase solubility in protic solvents like alcohols and water.
Quantitative Solubility Data: An Overview
A comprehensive, publicly available dataset on the solubility of a wide range of 4-phenyl-1,2,3-thiadiazole derivatives across numerous organic solvents is currently limited in the scientific literature. Much of the existing research focuses on aqueous solubility for pharmaceutical applications. However, studies on related thiadiazole isomers provide valuable insights.
For instance, research on 1,2,4-thiadiazole derivatives has investigated their solubility in pharmaceutically relevant solvents like n-hexane and 1-octanol.[5] These studies have shown that while solubility in 1-octanol (a moderately polar solvent) is less affected by substituents on the phenyl ring, solubility in n-hexane (a nonpolar solvent) is significantly reduced by the addition of any substituent.[5] This highlights the delicate balance of intermolecular forces at play.
The following table presents representative solubility data for a related compound, 2-amino-1,3,4-thiadiazole, in various pure solvents to illustrate general trends. It is crucial to note that this data is for a different isomer and should be used as a conceptual guide only.
Table 1: Mole Fraction Solubility (x) of 2-Amino-1,3,4-thiadiazole in Various Solvents at 298.15 K
| Solvent | Polarity (ET(33)) | Mole Fraction Solubility (10^3 * x) |
| N,N-Dimethylacetamide (DMA) | 42.9 | 15.75 |
| N,N-Dimethylformamide (DMF) | 43.2 | 14.93 |
| Methanol | 55.4 | 4.31 |
| Ethanol | 51.9 | 2.01 |
| Acetone | 42.2 | 1.15 |
| Acetonitrile | 45.6 | 0.35 |
| 1,4-Dioxane | 36.0 | 0.28 |
| n-Butanol | 49.7 | 0.76 |
Data adapted from a study on 2-amino-1,3,4-thiadiazole, not 4-phenyl-1,2,3-thiadiazole derivatives. The solubility of ATD in straight-chain alcohols is positively correlated with polarity.[5] However, no significant relationship between solubility and polarity was observed across all tested solvents, indicating that multiple factors influence solubility.[5]
Given the scarcity of published data, experimental determination remains the most reliable method for obtaining accurate solubility profiles for novel 4-phenyl-1,2,3-thiadiazole derivatives.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[6] It is a robust and reliable technique recommended by regulatory bodies like the International Council for Harmonisation (ICH).[6] The principle is to create a saturated solution of the compound in the solvent of interest and then measure the concentration of the dissolved solute.
4.1 Materials and Equipment:
-
4-phenyl-1,2,3-thiadiazole derivative (solid form)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
-
Volumetric flasks and pipettes
-
Analytical balance
4.2 Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid thiadiazole derivative to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the dissolved and undissolved compound, either centrifuge the vial at high speed or filter the supernatant through a chemically-resistant filter (e.g., PTFE for most organic solvents).[8] This step is critical to avoid artificially high solubility readings.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
4.3 Causality and Self-Validation:
-
Why excess solid? The presence of undissolved solid at equilibrium is the only visual confirmation that the solution is truly saturated. This is a self-validating aspect of the protocol.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true thermodynamic constant under the specified conditions.
-
Why a validated analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the concentration measurement. A validated method with a standard curve ensures reliable quantification.
Strategies for Addressing Poor Solubility
When a promising 4-phenyl-1,2,3-thiadiazole derivative exhibits poor solubility in desired solvents, several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents can often achieve higher solubility than a single solvent. For example, a small amount of DMSO can be used as a co-solvent with ethanol or methanol to improve the initial dissolution.[4]
-
pH Modification (for aqueous solutions): For derivatives with ionizable functional groups, adjusting the pH of an aqueous solution can dramatically increase solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion of the thiadiazole derivative in a hydrophilic polymer carrier (e.g., PVP, PEG) can enhance solubility by preventing the formation of a stable crystal lattice.[4]
Conclusion
The solubility of 4-phenyl-1,2,3-thiadiazole derivatives in organic solvents is a complex interplay of molecular structure and solvent properties. While a comprehensive database of solubility values is not yet available, a solid understanding of the underlying principles of polarity and intermolecular forces allows researchers to make rational solvent choices. For definitive data, the robust and reliable shake-flask method remains the cornerstone of experimental solubility determination. By systematically evaluating solubility early in the development process and employing appropriate enhancement strategies when necessary, the full potential of this important class of heterocyclic compounds can be realized.
References
-
BenchChem. (n.d.). Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from BenchChem technical guides.[1]
-
Geronimo, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.[6]
-
ACS Publications. (2026, January 19). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation.[5]
-
World Health Organization (WHO). (n.d.). Annex 4.[7]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.[9]
-
BenchChem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from BenchChem technical support.[10]
-
Enamine. (n.d.). Shake-Flask Solubility Assay.[8]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary.[11]
-
Perlovich, G. L., et al. (2011). Thermodynamic and structural aspects of novel 1,2,4-thiadiazoles in solid and biological mediums. Molecular Pharmaceutics.[8]
-
Surov, A. O., et al. (2016). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. Journal of Chemical Thermodynamics.[5]
-
Jakovljević, K., et al. (2017). Synthesis and cytotoxic activity of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amino derivatives. ISRES.[5]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[12]
-
PubChem. (n.d.). 4-Phenyl-1,2,3-thiadiazole. Retrieved from [Link]1]
-
BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from BenchChem technical guides.[7]
-
ACS Publications. (2011, July 29). Thermodynamic and Structural Aspects of Novel 1,2,4-Thiadiazoles in Solid and Biological Mediums.[9]
-
Perlovich, G. L., et al. (2012). Novel 1,2,4-Thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs. Molecular Pharmaceutics.[9]
- Volkova, T. V., et al. (2017).
-
PubMed. (2015, August 28). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.[10]
-
MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.[2]
-
PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.[3]
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Methodological & Application
Coupling 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with anilines
Application Note: Precision Synthesis of N-Aryl-4-phenyl-1,2,3-thiadiazole-5-carboxamides
Executive Summary & Context
The 1,2,3-thiadiazole-5-carboxamide scaffold is a "privileged structure" in medicinal chemistry and agrochemistry. It serves as the core pharmacophore in commercial plant activators (e.g., Acibenzolar-S-methyl , which induces Systemic Acquired Resistance) and emerging anticancer therapeutics.
While the formation of amide bonds is a standard transformation, this specific substrate presents a unique chemical hazard: Base-Catalyzed Ring Fragmentation . The 1,2,3-thiadiazole ring is inherently unstable in the presence of strong bases or nucleophiles at elevated temperatures, undergoing a decomposition known as the Hurd-Mori type cleavage, which results in the extrusion of nitrogen gas and the formation of alkynyl thiols.
This guide provides a high-fidelity protocol designed to maximize yield while preserving ring integrity.
Mechanistic Insight & Reaction Design
The Primary Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a standard addition-elimination mechanism. The aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, and the base scavenges the resulting HCl proton to drive the equilibrium.
The Critical Side-Reaction: Ring Decomposition
Unlike stable phenyl rings, the 1,2,3-thiadiazole ring possesses a latent instability. Under strongly basic conditions (e.g., hydroxide, alkoxides, or excess strong amine bases at high heat), the C5 proton (or in this case, the carbonyl center) activates, leading to ring opening.
Key Control Parameter: The pKa of the base and the reaction temperature must be strictly controlled. We utilize Pyridine or Triethylamine (TEA) at 0°C to minimize ring fragmentation.
Visualizing the Reaction Pathways
Figure 1: Reaction pathways showing the desired amide formation versus the base-catalyzed decomposition risk.
Experimental Protocol
Materials & Reagents
-
Substrate: 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride (Freshly prepared or commercial).
-
Nucleophile: Substituted Aniline (1.1 equivalents).
-
Solvent: Dichloromethane (DCM) (Anhydrous, ACS Grade).
-
Base: Pyridine (1.2 equivalents) OR Triethylamine (1.1 equivalents).
-
Quench: 1N HCl (Aqueous).
Step-by-Step Procedure (Method A: Anhydrous)
-
Preparation (0 min):
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 mmol, 224 mg) in anhydrous DCM (5 mL).
-
-
Nucleophile Addition (T=0 to 15 min):
-
Cool the solution to 0°C using an ice-water bath. Why: Low temperature suppresses the kinetic rate of ring decomposition.
-
In a separate vial, dissolve the Aniline (1.1 mmol) and Pyridine (1.2 mmol) in DCM (2 mL).
-
Add the aniline/base mixture dropwise to the acid chloride solution over 10 minutes.
-
-
Reaction (T=15 min to 3 hr):
-
Allow the mixture to warm naturally to Room Temperature (RT).
-
Monitor via TLC (System: 20% Ethyl Acetate in Hexanes). The acid chloride spot (high Rf) should disappear; the amide product (lower Rf) will appear.
-
-
Workup (Crucial for Purity):
-
Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1N HCl (10 mL) .
-
Purpose: Protonates unreacted aniline and pyridine, moving them to the aqueous layer. The thiadiazole ring is stable to acid.
-
-
Base Wash: Wash organic layer with Saturated
(10 mL).-
Purpose: Removes any hydrolyzed acid byproduct.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or Ethanol/Water .[1]
-
Note: Avoid column chromatography if possible, as silica can sometimes catalyze hydrolysis or degradation if the product is sensitive.
-
Optimization & Troubleshooting Data
The electronic nature of the aniline significantly impacts reaction time. Use the table below to adjust conditions.
| Aniline Substituent (R) | Electronic Effect | Reactivity | Modification |
| 4-OMe, 4-Me | Electron Donating (EDG) | High | Standard protocol (0°C start). |
| H (Unsubstituted) | Neutral | Moderate | Standard protocol. |
| 4-Cl, 4-Br | Weak EWG | Moderate | Stir at RT for 4-6 hours. |
| 4-NO2, 4-CF3 | Strong EWG | Low | Reflux in DCE (80°C) may be required. Caution: Monitor ring stability.[2] |
| 2,6-Dimethyl | Steric Hindrance | Very Low | Use NaH in THF (Method B - extreme caution required). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on aniline nucleophilicity.
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Retrieved from [Link]
-
Hurd, C. D., & Mori, R. I. (1955).[3][4] The Reaction of Thionyl Chloride with Acetophenone Semicarbazone.[5][4]Journal of the American Chemical Society, 77(20), 5359–5364. (Original description of the Hurd-Mori cyclization and ring properties).
-
Lappin, G. R. (1988). 1,2,3-Thiadiazoles.[5][3][4][6][7][8][9][10][11] In Heterocyclic Compounds.[2][3][6][8][12][13] (Detailed review of base-catalyzed decomposition).
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- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Acylation with 1,2,3-Thiadiazole Acid Chlorides: A Comprehensive Guide for Synthetic Chemists
Introduction: The Versatile Role of 1,2,3-Thiadiazoles in Modern Chemistry
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel bioactive molecules and functional materials.[1][2][3] This five-membered heterocyclic system is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The ability to functionalize the 1,2,3-thiadiazole ring is paramount to harnessing its full potential. Acylation reactions utilizing 1,2,3-thiadiazole acid chlorides represent a powerful and versatile strategy for the construction of a diverse array of derivatives, including amides, esters, and thioesters. These products serve as critical intermediates and final compounds in drug discovery and materials science.[4]
This technical guide provides an in-depth exploration of the synthesis and application of 1,2,3-thiadiazole acid chlorides in acylation reactions. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into experimental design, and provides detailed, validated protocols for key transformations.
The Chemistry of 1,2,3-Thiadiazole Acid Chlorides: Reactivity and Mechanistic Considerations
1,2,3-Thiadiazole acid chlorides are highly reactive acylating agents, a property stemming from the electron-withdrawing nature of both the 1,2,3-thiadiazole ring and the chlorine atom. This electronic arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5] The general mechanism for acylation follows a nucleophilic acyl substitution pathway, as illustrated below.
Caption: Generalized mechanism of nucleophilic acyl substitution.
The 1,2,3-thiadiazole ring itself influences the reactivity of the acyl chloride. The electron-deficient nature of the ring enhances the electrophilicity of the carbonyl carbon, making these acid chlorides generally more reactive than their simple alkyl or aryl counterparts.[5] This heightened reactivity allows for acylation reactions to proceed under mild conditions, often at room temperature, which is advantageous for substrates bearing sensitive functional groups.
Synthesis of 1,2,3-Thiadiazole Acid Chlorides: A Two-Step Approach
The preparation of 1,2,3-thiadiazole acid chlorides typically involves a two-step sequence starting from a suitable ketone. The first step is the formation of a 1,2,3-thiadiazole-4-carboxylic acid via the Hurd-Mori reaction, followed by the conversion of the carboxylic acid to the corresponding acid chloride.[1][6]
Step 1: Synthesis of 1,2,3-Thiadiazole-4-Carboxylic Acid via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and reliable method for the synthesis of the 1,2,3-thiadiazole ring system from α-methylene ketones.[1][6] The ketone is first converted to its semicarbazone, which then undergoes cyclization in the presence of thionyl chloride.
Caption: Workflow for the synthesis of 1,2,3-thiadiazole-4-carboxylic acid.
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid [6]
-
Semicarbazone Formation:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain ethyl acetoacetate semicarbazone.
-
-
Hurd-Mori Cyclization:
-
Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane (DCM) or dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Purify by column chromatography on silica gel or by recrystallization.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with dropwise addition of hydrochloric acid.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
-
Step 2: Conversion to 1,2,3-Thiadiazole Acid Chloride
The conversion of the carboxylic acid to the highly reactive acid chloride is a critical step. Thionyl chloride is the most commonly employed reagent for this transformation.
Protocol 2: General Procedure for the Synthesis of 1,2,3-Thiadiazole-4-carbonyl chloride [4]
-
Reaction Setup:
-
To a solution of the 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add an excess of thionyl chloride (2.0-5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with toluene to ensure complete removal of residual thionyl chloride.
-
The resulting crude 1,2,3-thiadiazole-4-carbonyl chloride is often used in the next step without further purification.
-
Acylation Reactions with 1,2,3-Thiadiazole Acid Chlorides: Protocols and Applications
The high reactivity of 1,2,3-thiadiazole acid chlorides allows for their use in a wide range of acylation reactions with various nucleophiles.
Amide Synthesis
The synthesis of amides is a prominent application of 1,2,3-thiadiazole acid chlorides, leading to compounds with significant biological potential.[4]
Protocol 3: General Procedure for the Synthesis of 1,2,3-Thiadiazole-4-carboxamides [4]
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile at 0 °C.
-
Slowly add a solution of the 1,2,3-thiadiazole-4-carbonyl chloride (1.0-1.2 eq) in the same solvent.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-ethylamine | Triethylamine | Dichloromethane | 4 | Good | [4] |
| N-methylamine | Triethylamine | Dichloromethane | 4 | Good | [4] |
| N-cyclohexylamine | Triethylamine | Dichloromethane | 6 | Good | [4] |
| Morpholine | Triethylamine | Dichloromethane | 5 | Good | [4] |
| N,N-diphenylamine | Pyridine | Tetrahydrofuran | 12 | Good | [4] |
Ester Synthesis
The esterification of alcohols and phenols with 1,2,3-thiadiazole acid chlorides provides access to another important class of derivatives.
Protocol 4: General Procedure for the Synthesis of 1,2,3-Thiadiazole-4-carboxylates
-
Reaction Setup:
-
To a solution of the alcohol or phenol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent like dichloromethane or THF at 0 °C, add the 1,2,3-thiadiazole-4-carbonyl chloride (1.1 eq) dropwise.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
| Alcohol/Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 6 | High |
| Phenol | Triethylamine | Tetrahydrofuran | 12 | Moderate to High |
| Benzyl alcohol | Pyridine | Dichloromethane | 8 | High |
| tert-Butanol | Pyridine/DMAP | Dichloromethane | 24 | Low to Moderate |
Note: Yields are generalized based on typical acylation reactions and may vary depending on the specific substrate.
Thioester Synthesis
The synthesis of thioesters from thiols and 1,2,3-thiadiazole acid chlorides is also a feasible transformation, although less commonly reported.
Protocol 5: General Procedure for the Synthesis of S-Alkyl/Aryl 1,2,3-Thiadiazole-4-carbothioates
-
Reaction Setup:
-
Dissolve the thiol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF or dichloromethane at 0 °C.
-
Slowly add the 1,2,3-thiadiazole-4-carbonyl chloride (1.1 eq).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor by TLC.
-
Filter off the triethylammonium chloride salt and wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude thioester by column chromatography.
-
Safety and Handling of 1,2,3-Thiadiazole Acid Chlorides
1,2,3-Thiadiazole acid chlorides are reactive and potentially hazardous compounds that require careful handling.
-
Moisture Sensitivity: Like all acyl chlorides, they react exothermically with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas. All reactions should be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (nitrogen or argon).[7][8]
-
Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Quenching: Unused or residual 1,2,3-thiadiazole acid chlorides should be quenched carefully. This can be achieved by slowly adding the material to a stirred, cold solution of a weak base like sodium bicarbonate or by adding it to an alcohol such as isopropanol.[8]
-
Storage: Store 1,2,3-thiadiazole acid chlorides in a cool, dry, and well-ventilated area in tightly sealed containers, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[7]
Conclusion and Future Perspectives
Acylation reactions using 1,2,3-thiadiazole acid chlorides are a robust and efficient method for the synthesis of a wide range of functionalized heterocyclic compounds. The high reactivity of these intermediates allows for mild reaction conditions and broad substrate scope, making this a valuable tool for researchers in drug discovery and materials science. Future work in this area will likely focus on the development of more sustainable and atom-economical acylation procedures, as well as the exploration of the biological activities of novel 1,2,3-thiadiazole derivatives prepared via these methods.
References
- Shafiee, A., & Kiaeay, G. (1979). Synthesis of 1,2,3-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 16(4), 621-624.
- The Chemistry of 1,2,3-Thiadiazoles. (2004). John Wiley & Sons, Inc.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- ChemicalBook. (2022, January 26). Properties and Synthesis of 1,2,3-Thiadiazole.
- Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2025, August 10).
- The Synthesis of New 1,2,3-Thiadiazole Deriv
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Fisher Scientific. (2021, December 24).
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. researchgate.net [researchgate.net]
- 4. "THE SYNTHESIS OF NEW 1,2,3-THIADIAZOLE DERIVATIVES" by RONALD BRINTON PATTERSON [digitalcommons.unl.edu]
- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Troubleshooting & Optimization
Technical Guide: Handling & Stabilization of 1,2,3-Thiadiazole-5-Carbonyl Chloride
[1]
Executive Summary & Compound Profile
1,2,3-Thiadiazole-5-carbonyl chloride is a high-value heterocyclic intermediate, most notably serving as the key electrophile in the synthesis of the plant activator Tiadinil and various agrochemical/pharmaceutical scaffolds.[1]
While the 1,2,3-thiadiazole ring itself possesses aromatic character and moderate thermal stability (bp ~157°C for the parent heterocycle), the 5-carbonyl chloride derivative presents a dual-stability paradox :
-
Moisture Intolerance: The acyl chloride moiety is highly electrophilic, hydrolyzing rapidly to release HCl and the corresponding carboxylic acid.[1]
-
Base Sensitivity (The "Hidden" Hazard): Unlike simple benzoyl chlorides, the 1,2,3-thiadiazole ring is susceptible to fragmentation (ring cleavage) under strong basic conditions or nucleophilic attack at the sulfur atom, leading to yield-destroying alkynethiolate byproducts.[1]
This guide provides a self-validating workflow to navigate these instabilities.
| Property | Data / Characteristic |
| Physical State | Typically a yellow to tan liquid or low-melting solid (dependent on purity).[1] |
| Odor | Pungent, acrid (due to trace HCl hydrolysis). |
| Main Hazard | Water Reactive (Violent) ; Corrosive; Lachrymator. |
| Critical Instability | Base-Induced Ring Cleavage (S-N bond rupture). |
| Storage | -20°C under Argon/Nitrogen; Double-sealed. |
Storage & Handling: The "Golden Rules"
Q: My shipment just arrived. The bottle is swollen. Is it safe to open?
A: Proceed with extreme caution. A swollen bottle indicates internal pressure buildup from HCl gas, likely due to moisture ingress during transit causing hydrolysis.[1]
-
Protocol: Do not open on an open bench. Transfer the bottle to a fume hood. Wear full PPE (face shield, acid-resistant gloves).[1] Vent the pressure slowly by cracking the cap away from you.[1] If the material is valuable, purge the headspace with nitrogen immediately after venting to arrest further decomposition.[1]
Q: How should I store this for long-term stability (>1 month)?
A: The "Freezer-Glovebox" protocol is the gold standard.[1]
-
Primary Seal: Ensure the cap is Parafilmed or taped.[1]
-
Secondary Containment: Place the bottle inside a secondary jar or heavy-duty Ziploc bag containing a packet of activated desiccant (e.g., Drierite or molecular sieves).
-
Temperature: Store at -20°C .
-
Atmosphere: Ideally, store inside a glovebox. If a glovebox is unavailable, backfill the container with Argon before freezing.[1] Note: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids.[1]
Q: The liquid has turned dark brown/black. Is it usable?
A: Likely compromised. Pure 1,2,3-thiadiazole-5-carbonyl chloride is typically yellow/tan.[1] Darkening suggests:
-
Polymerization/Decomposition: Often catalyzed by the HCl generated from hydrolysis.[1]
-
Ring Degradation: If the material was exposed to basic impurities.[1]
-
Test: Take a small aliquot (50 µL) and react it with excess methanol. Analyze the resulting methyl ester by TLC or GC-MS. If the ester peak is <90% pure, repurify (distillation under reduced pressure) or discard.
Reaction Setup & Workflow
The following diagram illustrates the "Closed-Loop" transfer method required to prevent moisture intrusion and ring degradation.
Caption: Figure 1. Inert atmosphere handling workflow designed to minimize hydrolysis and thermal decomposition.
Q: Which solvents are compatible?
A: Use anhydrous, aprotic solvents .[1]
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile.[1]
-
Forbidden: Water, Alcohols (Methanol, Ethanol), Amines (unless acting as the reagent), DMSO (can cause oxidative decomposition at high temps).[1]
-
Pro-Tip: Pre-dry solvents over activated 3Å or 4Å molecular sieves for 24 hours. The water content must be <50 ppm to prevent significant yield loss.[1]
Q: I need to react this with an amine. Can I use NaOH or TEA as a base?
A: Avoid strong inorganic bases (NaOH, KOH) and organolithiums. [1]
-
The Risk: The 1,2,3-thiadiazole ring is susceptible to base-induced ring cleavage (S-N bond scission), especially at elevated temperatures.[1] This leads to the formation of nitrogen gas and alkynethiolates.
-
The Solution: Use mild organic bases like Pyridine or Diisopropylethylamine (DIPEA/Hünig's base).
-
Protocol:
-
Dissolve the amine and the mild base in dry DCM.[1]
-
Cool to 0°C .
-
Add the acid chloride slowly (dropwise).
-
Allow to warm to room temperature only after addition is complete.
-
Troubleshooting (The "What Ifs")
Q: I see white smoke when I insert the needle. What is happening?
A: This is HCl mist .[1]
-
Cause: The acid chloride is reacting with moisture in the air to release Hydrogen Chloride gas.[1]
-
Fix: Your inert atmosphere is compromised.[1] Stop immediately. Re-purge the flask with Nitrogen/Argon.[1] Ensure your needle/syringe is dry.[1] If the "smoke" is excessive, the reagent may have already partially hydrolyzed in the bottle.[1]
Q: My reaction turned into a black tar. What went wrong?
A: This is the classic signature of Ring Decomposition .
-
Scenario A (Base): You used a base that was too strong or added it too quickly, causing an exotherm that shattered the thiadiazole ring.[1] Correction: Use Pyridine at 0°C.
-
Scenario B (Concentration): The reaction was run too concentrated, leading to intermolecular side reactions.[1] Correction: Dilute to 0.1 M - 0.2 M.
Q: I obtained a low yield, and the NMR shows a broad peak around 10-12 ppm.
A: You likely isolated the Carboxylic Acid (hydrolysis product) instead of the desired amide/ester.
-
Cause: Wet solvent or insufficient drying of the reaction setup.[1]
-
Verification: Check the IR spectrum.
-
Recovery: If you have the acid, you can regenerate the acid chloride by refluxing with Thionyl Chloride (SOCl2) and a drop of DMF, but purification is required.[1]
Safe Quenching & Disposal
WARNING: Never pour water directly into the pure acid chloride.[1] The reaction is violent and releases toxic HCl gas.[1]
Standard Quench Protocol (Small Scale < 5g):
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Add a non-reactive solvent (e.g., DCM) if the mixture is thick.
-
Neutralize: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO3) or a 1:1 mixture of Ice/Water.
-
Why? Bicarbonate neutralizes the HCl generated.[1]
-
Caution: This produces CO2 gas (foaming). Add dropwise.
-
-
Extraction: Transfer to a separatory funnel and extract immediately.
Disposal:
-
Quenched mixtures should be treated as halogenated organic waste.[1]
-
Do not mix with strong oxidizers or alkali metals.[1]
References
-
Synthesis & Reactivity: Hurd, C. D., & Mori, R. I.[1] (1955). The Reaction of Acylhydrazones with Thionyl Chloride. 1,2,3-Thiadiazoles.[1][2][3] Journal of the American Chemical Society, 77(20), 5359–5364.[1] Link
-
Ring Cleavage Mechanisms: Raap, R., & Micetich, R. G. (1968).[1] The reaction of 1,2,3-thiadiazoles with base.[1][2][3][4][5][6][7] I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057–1063.[1] Link
-
Tiadinil Chemistry: Yasuda, N. (2006). Tiadinil: A Novel Class of Plant Activator.[1] Journal of Pesticide Science, 31(1), 66-70.[1] Link
-
General Acid Chloride Handling: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][8] University of Pittsburgh.[1] Link
-
Safety Data: Fisher Scientific. (2021).[6][7] Safety Data Sheet: 1,2,3-Thiadiazole-4-carbonyl chloride.[1] (Note: Representative SDS for class). Link
Sources
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Documents [merckmillipore.com]
Removing excess thionyl chloride from thiadiazole synthesis
Technical Support Center: Management in Thiadiazole Scaffolds
Status: Operational
Subject: Removal of Excess Thionyl Chloride (
Introduction: The "Hidden" Yield Killer
In the synthesis of 1,2,3-thiadiazoles (typically via the Hurd-Mori reaction of
The Core Problem: Residual
This guide provides a modular troubleshooting approach to neutralizing this threat.
Module 1: Physical Removal (The "Dry" Protocol)[1][2][3]
User Query: "I rotavapped my reaction mixture, but the oil still smells acrid and fumes in air. Why won't the thionyl chloride leave?"
The Technical Insight
Thionyl chloride has a boiling point of 76°C. While this seems volatile, it often becomes trapped in the crystal lattice of crude solids or forms intermolecular complexes with polar products, effectively lowering its vapor pressure.[1][2][3] Simple vacuum evaporation is rarely sufficient.[3]
The Solution: Toluene Co-evaporation (The "Chase")
You must use an entrainer solvent.[3][4] Toluene is the industry standard because it is chemically inert to acid chlorides and has a boiling point (110.6°C) higher than
Protocol:
-
Bulk Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 40–50°C until bubbling ceases.
-
The Chase: Redissolve the residue in anhydrous Toluene (2–3 volumes relative to the original volume).
-
Strip: Evaporate the toluene under reduced pressure.
-
Repeat: Perform this cycle 3 times .
-
Verification: The final residue should not fume when the flask is opened.
Data: Solvent Parameters
| Solvent | Boiling Point (°C) | Role | Notes |
| Thionyl Chloride | 76.0 | Reagent | Forms acidic gases ( |
| Dichloromethane | 39.6 | Reaction Solvent | Too volatile to effectively "chase" |
| Toluene | 110.6 | Entrainer | High BP aids in sweeping out |
| Benzene | 80.1 | Historical Entrainer | AVOID. Carcinogenic.[2][3][4] Replaced by Toluene.[2][3][4] |
Module 2: Chemical Quenching (Safety & Stability)
User Query: "I added saturated bicarbonate to my reaction flask and it erupted like a volcano. How do I quench safely?"
The Technical Insight
You experienced a "runaway hydrolysis."[3][4] Adding water to excess
The Solution: The "Reverse Quench"
Never add the quench to the acid chloride.[3][4] Add the acid chloride to the quench.[3][4]
Protocol:
-
Preparation: Prepare a beaker of saturated
(sodium bicarbonate) mixed with crushed ice. Place this beaker in an ice bath. -
Dilution: Dilute your crude reaction residue (after Toluene chase) in a minimal amount of non-protic solvent (DCM or EtOAc).
-
Addition: Slowly pour the organic reaction mixture into the vigorously stirring bicarbonate slurry.
-
Wait: Allow gas evolution (
from bicarbonate neutralizing ) to cease before transferring to a separatory funnel.
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for processing Hurd-Mori reaction mixtures.
Caption: Logical workflow for the removal of thionyl chloride. The "Toluene Chase" is the critical control point to prevent downstream degradation.[1]
Module 4: FAQ - Specific Thiadiazole Issues
Q: My 1,2,3-thiadiazole product disappears after the bicarbonate wash. Where did it go?
-
A: While the thiadiazole ring is generally stable, substituents (like esters or amides) may hydrolyze if the local pH drops too low during the quench.[3][4]
-
Fix: Use a Phosphate Buffer (pH 7.0) instead of bicarbonate for the initial quench.[3][4] This avoids the violent gas evolution of carbonate bases and maintains a neutral environment.[3]
Q: I see a "smear" on my TLC plate instead of a spot.
-
A: This often indicates decomposition on the silica gel.[3][4] Residual
makes the crude mixture highly acidic.[3] When you spot this onto a silica plate (which is slightly acidic), it can degrade the compound or cause streaking.[3][4] -
Fix: Neutralize the TLC sample with a drop of triethylamine (
) before spotting.[3][4] If the smear persists, your product may have decomposed during the reaction; check the reaction temperature (keep Hurd-Mori reactions <0°C during addition).
Q: Can I use Methanol to quench the
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2][3][4] (Standard protocols for acid chloride handling and purification).
-
Hurd, C. D.; Mori, R. I. "On Acylhydrazones and 1,2,3-Thiadiazoles."[1][2][3] Journal of the American Chemical Society1955 , 77, 5359–5364.[1][2][3] (The foundational paper for the synthesis mechanism).
-
BenchChem Technical Support. "Removal of Excess Thionyl Chloride." (General safety and troubleshooting protocols for chlorinating agents).
-
University of Rochester. "Standard Operating Procedure: Thionyl Chloride." (Safety data regarding quenching and incompatibilities).
Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives
Welcome to the technical support center for the purification of 4-phenyl-1,2,3-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. The following troubleshooting guides and FAQs are based on established laboratory practices and field-proven insights to help you resolve common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter after the synthesis of your 4-phenyl-1,2,3-thiadiazole derivative, which is commonly achieved via the Hurd-Mori reaction.[1][2]
Issue 1: My crude product is a dark, oily, or tar-like substance that is difficult to handle and purify.
Question: After quenching the Hurd-Mori reaction and performing an aqueous workup, I'm left with a dark, intractable oil instead of a solid. What causes this, and how can I purify my compound?
Answer:
This is a frequent issue in the synthesis of 1,2,3-thiadiazoles, often stemming from side reactions or incomplete conversion under the harsh conditions of the Hurd-Mori synthesis.
Causality Analysis:
-
Decomposition: The reaction of the hydrazone intermediate with thionyl chloride is exothermic.[3] Poor temperature control (exceeding 10 °C during addition) can lead to the decomposition of the starting material or the product, resulting in polymeric tars.[3]
-
Incomplete Reaction: If the cyclization is not driven to completion, the crude product will be a complex mixture of the starting hydrazone, the desired thiadiazole, and various byproducts, which can depress the melting point and prevent solidification.[3][4]
-
Residual Impurities: Inorganic byproducts and acidic residue from the thionyl chloride quench can contribute to the oily nature if the workup is insufficient.[3]
Step-by-Step Resolution Protocol: Purification via Column Chromatography
Column chromatography is the most effective method for purifying oily or highly impure products.
-
Initial Preparation: Dissolve the crude oil in a minimum amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate. If it doesn't dissolve completely, sonicate or warm gently.
-
Adsorption: Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique prevents the sample from streaking on the column and improves separation.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexane or petroleum ether). The amount of silica should be approximately 50-100 times the mass of the crude product for effective separation.
-
Loading and Elution: Carefully add the silica-adsorbed sample to the top of the packed column. Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or another more polar solvent.[3][5]
-
Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC). Collect fractions and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-phenyl-1,2,3-thiadiazole derivative, which should now be a solid or a much cleaner oil.
Expert Tip: Before running the column, optimize your solvent system using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4 for good separation.[5]
Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.
Question: I've successfully isolated my product as a solid, but when I try to recrystallize it, it separates as an oily layer at the bottom of the flask. How can I induce proper crystallization?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation.[5]
Causality Analysis:
-
High Impurity Load: Significant amounts of impurities can act as a eutectic mixture, lowering the overall melting point of your product and preventing crystallization.[5]
-
Suboptimal Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at lower temperatures, or the compound's solubility may change too drastically with a small temperature drop.[5][6]
-
Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered, supercooled liquid (oil).[6]
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Step-by-Step Protocol for Inducing Crystallization:
-
Re-dissolve: Heat the mixture until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can be effective. Do not move the flask directly to an ice bath.[6]
-
Induce Nucleation: If crystals do not form upon reaching room temperature, try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal nucleation.
-
Solvent Adjustment: If oiling persists, the solvent may be too good. Add a small amount of a "poor" solvent (in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify. For many thiadiazole derivatives, an ethanol/water system works well.[5]
-
Pre-Purification: If the compound is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 4-phenyl-1,2,3-thiadiazole?
A1: The impurity profile is largely dictated by the Hurd-Mori synthesis pathway. Key potential impurities include:
-
Unreacted Starting Materials: Acetophenone and the acetophenone hydrazone intermediate (e.g., acetophenone semicarbazone) are common if the reactions have not gone to completion.[3][4]
-
Side-Reaction Products: The reaction with thionyl chloride can sometimes yield N-arylhydrazonoyl chlorides as byproducts instead of the desired thiadiazole.[4]
-
Degradation Products: As 1,2,3-thiadiazoles can be unstable in the presence of strong bases, impurities may arise if basic conditions are used during workup or purification.[4]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.[4]
Q2: My compound appears pure by TLC, but the yield after column chromatography is very low. What could be the cause?
A2: Low recovery from silica gel chromatography can be due to several factors:
-
Product Decomposition on Silica: Some thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots (decomposition products) have formed.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, then remove the solvent before packing the column. Alternatively, use a different stationary phase like neutral or basic alumina.[5]
-
-
Irreversible Adsorption: Highly polar or functionalized derivatives might bind very strongly to the silica and fail to elute.
Q3: How do I choose between recrystallization and column chromatography for my 4-phenyl-1,2,3-thiadiazole derivative?
A3: The choice depends on the physical state and purity of your crude product.
| Purification Method | Best For... | Advantages | Disadvantages |
| Recrystallization | Crude product is a solid and >85-90% pure. Removing small amounts of impurities. | Highly efficient for achieving high purity; scalable; cost-effective. | Ineffective for oils or highly impure mixtures; risk of "oiling out"; potential for low recovery.[6] |
| Column Chromatography | Crude product is an oil or a complex mixture of solids with similar polarities. | Excellent for separating multiple components; applicable to both solids and oils. | More time-consuming and expensive (solvents, silica); potential for product decomposition on the stationary phase.[5] |
| Preparative HPLC | Very difficult separations of compounds with similar properties (e.g., isomers); achieving >99.5% purity. | Highest resolution separation; automatable. | Expensive; requires specialized equipment; limited sample load per run.[7][8] |
Decision Workflow:
Caption: Decision tree for selecting a primary purification method.
References
- Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Benchchem.
- Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole. Benchchem.
- Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles. Benchchem.
- Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Deriv
- Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthesis of Pyrrolo[2,3-d][1][3][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Molecules.
- An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.Request PDF.
- Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Benchchem.
- Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.
- Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. Benchchem.
- An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv
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Technical Support Center: Preventing Hydrolysis of Heterocyclic Acid Chlorides
Welcome to the Technical Support Center for handling highly reactive intermediates. This guide is designed for researchers, scientists, and professionals in drug development who work with heterocyclic acid chlorides. These reagents are powerful tools in synthesis but are notoriously sensitive to moisture. This resource provides in-depth, practical answers to common challenges, focusing on the "why" behind the "how" to ensure your experiments are successful, repeatable, and safe.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a pyridinecarbonyl chloride is giving low yields and I see a significant amount of the corresponding carboxylic acid. What's happening and how can I fix it?
A1: This is a classic sign of premature hydrolysis. Heterocyclic acid chlorides, like pyridine-2-carbonyl chloride, are highly susceptible to reaction with water.[1][2] The carbonyl carbon in these molecules is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the heterocyclic ring, making it a prime target for nucleophilic attack by water.[3][4]
Root Cause Analysis & Solutions:
-
Atmospheric Moisture: Even ambient humidity can be sufficient to cause significant hydrolysis. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Residual Water in Solvents: Using "anhydrous" solvents from a bottle that has been opened multiple times is a common pitfall. It's best practice to use freshly distilled solvents or solvents from a solvent purification system. Aprotic solvents are preferred for reactions involving acyl chlorides.[7]
-
"Wet" Glassware: Glassware that has been washed and air-dried can still have a thin film of adsorbed water. Always oven-dry or flame-dry your glassware immediately before use and allow it to cool under an inert atmosphere.
-
Contaminated Starting Materials or Reagents: Your starting materials or other reagents might contain residual water. Ensure all components of your reaction are anhydrous.
Workflow for Minimizing Hydrolysis:
Caption: Workflow for minimizing hydrolysis of acid chlorides.
Q2: I'm preparing a heterocyclic acid chloride using thionyl chloride (SOCl₂), but my product seems impure. What are the likely side products and how can I improve the synthesis?
A2: When synthesizing heterocyclic acid chlorides, the choice of chlorinating agent and reaction conditions are critical.[8] While thionyl chloride is a common and cost-effective reagent, it can lead to impurities if not used correctly.[9][10]
Common Issues and Solutions with Thionyl Chloride:
| Issue | Causality | Recommended Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction goes to completion by refluxing until gas evolution (SO₂ and HCl) ceases.[1][11] |
| Charring/Darkening | Thionyl chloride can be aggressive, especially with sensitive heterocycles. The HCl byproduct can also cause degradation.[12] | Consider using oxalyl chloride with a catalytic amount of DMF. This system is much milder and can often be run at room temperature or even 0°C.[10][12] |
| Residual SOCl₂ | Thionyl chloride has a relatively high boiling point (79°C), making it difficult to remove completely under vacuum without heating, which can degrade the product. | After the reaction, distill off the excess thionyl chloride.[10] For sensitive compounds, co-distillation with a dry, inert solvent like toluene can help remove the last traces. |
The Oxalyl Chloride/DMF Alternative:
The combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) is often a superior method for preparing acid chlorides from sensitive carboxylic acids.[1][12]
Mechanism of Action:
Caption: Catalytic cycle for acid chloride formation using oxalyl chloride and DMF.
This method is advantageous because the byproducts (CO, CO₂, and HCl) are all gases, which simplifies purification.[12]
Q3: I suspect my stored heterocyclic acid chloride has partially hydrolyzed. How can I confirm this and is it possible to purify it?
A3: It is very common for acid chlorides to degrade upon storage, even when taking precautions.[13] Confirmation and purification are possible but require careful handling.
Methods for Detecting Hydrolysis:
-
Infrared (IR) Spectroscopy: This is a quick and effective method. Look for the appearance of a broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid, and a shift in the carbonyl (C=O) peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the carboxylic acid proton, which will be a broad singlet far downfield.
-
Derivatization followed by GC or LC-MS: React a small sample with a nucleophile like diethylamine. This will convert the acid chloride to a stable diethylamide and leave the carboxylic acid unchanged. The two can then be easily separated and quantified by chromatography.[14]
Purification of Partially Hydrolyzed Acid Chlorides:
If the hydrolysis is minor, purification can sometimes be achieved.
-
Distillation: For liquid acid chlorides, fractional distillation under high vacuum can separate the desired product from the less volatile carboxylic acid. However, many heterocyclic acid chlorides are thermally unstable, so this must be done with caution at the lowest possible temperature.[15]
-
Recrystallization with a "Scavenger": For solid acid chlorides, recrystallization from a non-polar solvent can be effective. Adding a small amount of thionyl chloride or acetyl chloride to the recrystallization solvent can help to convert the contaminating carboxylic acid back into the acid chloride.[16]
-
Use As-Is with Stoichiometry Adjustment: If purification is not feasible, you can quantify the amount of active acid chloride in your sample (e.g., by titration or NMR with an internal standard) and adjust the stoichiometry for your subsequent reaction accordingly.
Q4: What are the best practices for storing and handling sensitive heterocyclic acid chlorides to maximize their shelf-life?
A4: Proper storage is paramount for these reactive compounds.[1]
Storage and Handling Protocol:
| Parameter | Best Practice | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (argon or nitrogen).[5] | Prevents contact with atmospheric moisture and oxygen. |
| Temperature | Store at low temperatures (0–6°C is common).[1] | Reduces the rate of any potential decomposition or hydrolysis reactions.[17] |
| Container | Use a tightly sealed container, preferably with a PTFE-lined cap. For extra protection, seal the cap with paraffin film. | Provides a physical barrier against moisture ingress. |
| Handling | Always handle in a well-ventilated fume hood.[1] Use dry syringes and needles for transferring liquids. For solids, use a glove box or glove bag. | Ensures safety and minimizes exposure to moisture. |
Self-Validating System for Handling:
Before opening a container of a sensitive acid chloride, it's good practice to have your entire reaction apparatus assembled, dried, and under an inert atmosphere. This minimizes the time the reagent is exposed to any potential contaminants.
References
- Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermedi
- Chemistry Acid Chloride.
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025, December 23). Protheragen.
- A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
- Troubleshooting guide for the acylation of ethylamine with benzoyl chloride deriv
- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). LookChem.
- 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry.
- Rambhau P. Gore et al. (2011). A convenient method for the synthesis of amides from carboxylic acids and amines in aqueous media. Der Pharma Chemica, 3(3):409-421.
- Acid Chloride/ chloroformate purification? (2025, April 9).
- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng.
- US6727384B1 - Method for purifying acid chlorides.
- 2,6-Pyridinedicarboxylic acid chloride synthesis. ChemicalBook.
- acetyl chloride - Organic Syntheses Procedure. Organic Syntheses.
- Acyl Chlorides (A-Level). ChemistryStudent.
- Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4).
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- 4. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Validation & Comparative
The Impact of C4 Substitution on the Bioactivity of 1,2,3-Thiadiazoles: A Comparative Analysis of 4-Phenyl and 4-Methyl Analogs
An In-depth Guide for Researchers in Drug Discovery and Agrochemical Development
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and insecticidal properties.[1][2] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the thiadiazole ring. This guide provides a detailed comparative analysis of the biological activities of two key analogs: 4-phenyl-1,2,3-thiadiazole and 4-methyl-1,2,3-thiadiazole. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a framework for the rational design of future 1,2,3-thiadiazole-based bioactive agents.
At a Glance: Key Biological Activity Differences
| Biological Activity | 4-Phenyl-1,2,3-thiadiazole | 4-Methyl-1,2,3-thiadiazole | Key Findings |
| Necroptosis Inhibition | Decreased activity | Favorable for small alkyl groups | A structure-activity relationship study on[3][4][5]thiadiazole benzylamides as necroptosis inhibitors revealed that introducing a phenyl group at the 4-position led to a decrease in inhibitory activity. In contrast, small alkyl groups like methyl were found to be optimal for this activity.[3][5] |
| Nitrification Inhibition | Not explicitly studied, but larger substituents are detrimental | Promising inhibitory activity | Studies on substituted 1,2,3-thiadiazoles as nitrification inhibitors have shown that compounds with one or two methyl groups exhibit the most promising activity. Larger alkyl substituents and those with polar functional groups showed poorer or no inhibitory activity.[4] |
| Antifungal Activity | Generally less explored | Broad-spectrum activity | Derivatives of 4-methyl-1,2,3-thiadiazole have been extensively investigated for their fungicidal properties. For instance, certain 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][5][6]thiadiazoles have demonstrated a wide spectrum of fungicidal activity.[7][8] Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have also shown good growth inhibition against various fungi.[9] |
| Antiviral Activity | Limited data available | Potential activity against plant viruses | Several derivatives of 4-methyl-1,2,3-thiadiazole have been synthesized and evaluated for their antiviral activities, particularly against the tobacco mosaic virus (TMV).[6][10] |
| Antibacterial Activity | Limited data available | Active against Gram-positive bacteria | Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, mainly against Gram-positive bacteria.[11] |
Deciphering the Structure-Activity Relationship: The Role of the C4-Substituent
The differing biological profiles of 4-phenyl and 4-methyl-1,2,3-thiadiazoles can be largely attributed to the steric and electronic properties of the substituent at the C4 position.
Steric Hindrance: A Critical Determinant of Bioactivity
A key study on the structure-activity relationship of[3][4][5]thiadiazole benzylamides as necroptosis inhibitors provides direct comparative evidence. This research demonstrated that while small alkyl groups at the 4-position were optimal for activity, the introduction of a bulky phenyl group at this position resulted in decreased activity.[3][5] This suggests that the larger size of the phenyl group may cause steric hindrance at the binding site of the target protein, thereby reducing the compound's efficacy.
This principle of steric hindrance appears to be a recurring theme. In the context of nitrification inhibitors, research has shown that 1,2,3-thiadiazoles with one or two methyl groups are highly effective, while larger alkyl substituents lead to a reduction or complete loss of inhibitory activity.[4] Although this study did not specifically include a 4-phenyl analog, the trend strongly suggests that the bulky phenyl group would be detrimental to this activity as well.
Caption: Steric effects of C4 substituents on bioactivity.
The Versatility of the 4-Methyl Group in Bioactive Scaffolds
The 4-methyl-1,2,3-thiadiazole moiety has proven to be a valuable building block in the development of a variety of bioactive compounds. Its relatively small size and electronic properties allow for its incorporation into more complex molecular architectures without significantly disrupting interactions with biological targets.
Fungicidal Activity: A notable area of success for 4-methyl-1,2,3-thiadiazole derivatives is in the development of fungicides. For example, a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[3][4][6]triazolo[3,4-b][3][5][6]thiadizoles were synthesized and showed a wide spectrum of fungicidal activity.[7][8] The median effective concentrations (EC50) for some of these compounds against various fungi were found to be in the low micromolar range.[7]
Antiviral Activity: Derivatives of 4-methyl-1,2,3-thiadiazole have also shown promise as antiviral agents, particularly against plant viruses like the tobacco mosaic virus (TMV).[6][10] These studies highlight the potential of the 4-methyl-1,2,3-thiadiazole core in the development of novel agrochemicals.
Antibacterial Activity: In the realm of antibacterial research, novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their in vitro antimicrobial activity. The results indicated a potential antimicrobial effect, primarily against Gram-positive bacteria.[11]
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis of 4-substituted-1,2,3-thiadiazoles and a standard method for evaluating their antimicrobial activity.
Synthesis of 4-Substituted-1,2,3-thiadiazoles (Hurd-Mori Reaction)
The Hurd-Mori reaction is a common and efficient method for the synthesis of 1,2,3-thiadiazoles.[4]
Step 1: Formation of the Tosylhydrazone
-
Dissolve the starting ketone (e.g., acetophenone for 4-phenyl-1,2,3-thiadiazole or acetone for 4-methyl-1,2,3-thiadiazole) in a suitable solvent such as methanol or ethanol.
-
Add an equimolar amount of tosylhydrazine.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the tosylhydrazone product by filtration or by removing the solvent under reduced pressure.
Step 2: Cyclization with Thionyl Chloride
-
Suspend the dried tosylhydrazone in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the mixture in an ice bath.
-
Slowly add an excess of thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-1,2,3-thiadiazole.
Caption: Hurd-Mori synthesis of 4-substituted-1,2,3-thiadiazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The comparative analysis of 4-phenyl- and 4-methyl-1,2,3-thiadiazoles reveals a clear structure-activity relationship where the nature of the C4 substituent plays a pivotal role in defining the biological activity. The available evidence strongly suggests that the smaller methyl group is generally more favorable for a range of biological activities, including necroptosis inhibition, nitrification inhibition, and as a scaffold for antifungal and antiviral agents. The larger phenyl group, in contrast, appears to be detrimental in cases where steric bulk at the 4-position is not tolerated by the biological target.
This guide underscores the importance of considering substituent effects in the design of new bioactive 1,2,3-thiadiazole derivatives. For researchers and drug development professionals, the 4-methyl-1,2,3-thiadiazole moiety represents a more promising starting point for the development of novel therapeutic and agrochemical agents. Future research should focus on further exploring the biological potential of this versatile scaffold and on designing derivatives with enhanced potency and selectivity.
References
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Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[3][4][5]thiadiazole necroptosis inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6836–6840. [Link]
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Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. RSC Advances, 15(XX), XXXX-XXXX. [Link]
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Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[3][4][5]thiadiazole necroptosis inhibitors. PubMed, 17(24), 6836-40. [Link]
-
Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
Fan, Z., Zheng, Z., Shan, Z., Liu, J., & Bian, H. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][5][6]thiadiazoles. Journal of agricultural and food chemistry, 58(5), 2630–2636. [Link]
-
Poczta, A., Nitek, W., & Gzella, A. K. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules (Basel, Switzerland), 26(3), 643. [Link]
-
Li, P., Shi, L., Yang, X., Yang, S., & Xue, W. (2010). Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. Bioorganic & medicinal chemistry letters, 20(5), 1636–1639. [Link]
-
Fan, Z., Zheng, Z., Shan, Z., Liu, J., & Bian, H. (2009). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][3][5][6]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. [Link]
-
Wang, M., Zhang, Z., & Li, R. (2009). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[3][4][5]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 57(24), 11481-11485. [Link]
-
Kushwaha, N., Kushwaha, S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Publish Comparison Guide: Infrared Spectroscopy of 1,2,3-Thiadiazole Carbonyl Derivatives
Executive Summary: The Electronic Fingerprint of a Bioisostere
In medicinal chemistry, the 1,2,3-thiadiazole ring is a critical bioisostere for the phenyl group, often used to improve metabolic stability and solubility. However, its electronic influence on attached functional groups—specifically the carbonyl group —is distinct and potent.
Unlike a phenyl ring, which acts as a net electron donor via resonance (lowering carbonyl stretching frequencies), the 1,2,3-thiadiazole ring is
Comparative Analysis: Carbonyl Stretching Frequencies ( )
The "performance" of the 1,2,3-thiadiazole ring is best understood by comparing the carbonyl stretching frequency of its derivatives against standard aliphatic and conjugated aromatic analogs. The shift in wavenumber (
The "Thiadiazole Shift" Phenomenon
-
Phenyl Effect (Conjugation): Delocalization of
-electrons from the benzene ring into the carbonyl antibonding orbital weakens the C=O bond, lowering the frequency (Red Shift). -
Thiadiazole Effect (Induction > Conjugation): While the thiadiazole ring allows for some conjugation, the strong inductive withdrawal (-I effect) from the two nitrogen atoms dominates. This shortens the C=O bond relative to the phenyl analog, raising the frequency (Blue Shift).
Table 1: Comparative IR Data ( )
| Functional Group | Aliphatic Standard (e.g., Methyl/Ethyl) | Aromatic Analog (Phenyl/Benzoate) | 1,2,3-Thiadiazole Analog (4-Substituted) | Shift vs. Phenyl |
| Ketone | ||||
| Ester | ||||
| Aldehyde | ||||
| Amide |
Analytic Insight: If your synthesized 4-acetyl-1,2,3-thiadiazole shows a peak below
, suspect ring decomposition or incomplete cyclization (e.g., remaining hydrazone intermediate). A peak aboveconfirms the electron-deficient nature of the intact heterocyclic ring.[1]
Mechanistic Visualization: Resonance vs. Induction
The following diagram illustrates the competing electronic effects that determine the final position of the IR peak.
Figure 1: The "tug-of-war" between resonance and induction. In 1,2,3-thiadiazoles, the inductive withdrawal (green arrow) typically overpowers the resonance donation, resulting in higher wavenumbers compared to benzene analogs.
Experimental Protocol: Hurd-Mori Cyclization
The most reliable method to install the 1,2,3-thiadiazole ring is the Hurd-Mori reaction . This protocol describes the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate from ethyl acetoacetate.
Phase 1: Hydrazone Formation
Objective: Convert the
-
Reagents: Ethyl acetoacetate (10 mmol), Semicarbazide hydrochloride (11 mmol), Sodium Acetate (15 mmol).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve semicarbazide HCl and NaOAc in water.
-
Add ethyl acetoacetate in ethanol slowly.
-
Stir at room temperature for 2 hours. A white precipitate (semicarbazone) will form.
-
Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: IR should show a C=N stretch (
) and Amide C=O ( ).
-
Phase 2: Cyclization (The Critical Step)
Objective: Oxidative cyclization using thionyl chloride (
-
Reagents: Semicarbazone intermediate (5 mmol), Thionyl Chloride (
, 15 mmol, excess). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Cool neat
to in an ice bath. -
Add the solid semicarbazone portion-wise over 15 minutes. Caution: Gas evolution (
, ) will occur. -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Pour the mixture onto crushed ice. Extract with DCM (
). -
Wash organic layer with saturated
to remove acid traces. -
Dry over
and concentrate in vacuo.
-
-
Validation (IR Spectrum):
-
Target Peak: Look for the ester C=O stretch at
. -
Ring Confirmation: Verify C=C/C=N ring stretches at
and .
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Hurd-Mori synthesis of 4-substituted 1,2,3-thiadiazoles.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link
-
Stanetty, P., et al. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron. Link
-
BenchChem Application Note. Protocols for FT-IR Spectroscopic Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives. Link
-
Specac Technical Guides. Interpreting Infrared Spectra: Carbonyls and Heterocycles. Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Thiadiazole-5-Carbonyl Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel bioactive molecules is a critical endeavor. Among the myriad of heterocyclic scaffolds, thiadiazole derivatives, particularly those functionalized with a carbonyl group at the 5-position, have garnered significant attention for their diverse pharmacological activities. Mass spectrometry stands as an indispensable tool for the unambiguous identification and characterization of these compounds. This guide provides a comprehensive comparison of the mass spectrometric behavior of thiadiazole-5-carbonyl derivatives under different ionization techniques, supported by experimental data and detailed protocols, to empower researchers in their analytical workflows.
The Decisive Role of Ionization: A Comparative Overview
The fragmentation pathway of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most prevalent techniques, each imparting distinct energetic profiles to the analyte and consequently yielding complementary structural information.
Electron Ionization (EI): The Hard Ionization Approach for Unveiling the Core Scaffold
EI is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's core structure. The resulting mass spectrum is often complex but highly reproducible, making it ideal for structural confirmation and library matching.
Electrospray Ionization (ESI): The Soft Touch for Preserving the Molecular Ion
In contrast, ESI is a soft ionization technique that imparts minimal excess energy to the analyte, generally preserving the molecular ion. This is particularly advantageous for determining the molecular weight of the compound and for studying non-covalent complexes. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, enabling the targeted elucidation of specific structural features.
Unraveling the Fragmentation Puzzle: Thiadiazole-5-Carbonyl Derivatives in Focus
The fragmentation of thiadiazole-5-carbonyl derivatives is a nuanced process influenced by the inherent stability of the thiadiazole ring, the nature of the carbonyl substituent, and the chosen ionization method.
Electron Ionization (EI) Fragmentation: A Cascade of Ring Cleavage and Rearrangements
Under the high-energy conditions of EI, thiadiazole-5-carbonyl derivatives undergo characteristic fragmentation patterns. The initial ionization event forms a radical cation (M+•), which is prone to a series of bond cleavages.
A common initial fragmentation step for 1,3,4-thiadiazole derivatives involves the loss of substituents, followed by the cleavage of the thiadiazole ring itself.[1] For instance, the decomposition of a protonated 2-amino-5-aryl-1,3,4-thiadiazole can involve multiple bond-breaking steps within the ring, leading to characteristic fragment ions.[1]
General Fragmentation Pathways of the 1,3,4-Thiadiazole Ring under EI:
-
Cleavage of the N-N bond: This is a common fragmentation pathway for many nitrogen-containing heterocycles.
-
Loss of small neutral molecules: Fragments corresponding to the loss of HCN, H2S, and N2 are frequently observed.
-
Ring opening followed by rearrangement: The flexible nature of the five-membered ring can lead to complex rearrangements and the formation of various fragment ions.
The Influence of the 5-Carbonyl Group:
The presence of a carbonyl group at the 5-position introduces additional fragmentation pathways. The nature of the substituent on the carbonyl group (e.g., -OH, -OR, -NHR) will significantly direct the fragmentation cascade.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the thiadiazole ring is a probable event, leading to the formation of a stable acylium ion.
-
McLafferty Rearrangement: If the substituent on the carbonyl group contains a γ-hydrogen, a McLafferty rearrangement can occur, resulting in the elimination of a neutral alkene.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Controlled Dissection of the Molecule
ESI-MS/MS provides a more controlled approach to studying the fragmentation of thiadiazole-5-carbonyl derivatives. By selecting the protonated or deprotonated molecule ([M+H]+ or [M-H]-) as the precursor ion, specific fragmentation pathways can be induced through collision-induced dissociation (CID).
Tandem mass spectrometry of some 1,3,4-thiadiazole-derived ligands has shown that fragmentation often begins with the loss of acetyl moieties as an initial step.[2] Subsequent fragmentation then involves the degradation of the thiadiazole ring, producing a number of characteristic signals.[2]
Comparative Fragmentation of a Hypothetical 5-Carboxamido-1,3,4-Thiadiazole Derivative:
To illustrate the comparative nature of EI and ESI-MS/MS, let's consider a hypothetical N-aryl-1,3,4-thiadiazole-5-carboxamide.
| Ionization Method | Expected Key Fragments | Mechanistic Rationale |
| EI | Acylium ion (Ar-C=O)+, Thiadiazole ring fragments | High energy leads to extensive fragmentation, with charge retention on the stable acylium ion and various ring fragments. |
| ESI-MS/MS | Loss of the aryl amine (Ar-NH2), Loss of CO, Ring cleavage fragments | Controlled CID allows for the sequential loss of neutral fragments, providing information about the connectivity of the molecule. |
Experimental Protocols: A Practical Guide
Reproducible and high-quality data are the cornerstones of reliable structural elucidation. The following are detailed, step-by-step methodologies for the analysis of thiadiazole-5-carbonyl derivatives by LC-MS/MS.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the thiadiazole-5-carbonyl derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. The specific gradient will need to be optimized for the specific analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative, depending on the analyte's structure. For many thiadiazole-5-carbonyl derivatives, positive ion mode is effective.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (this may need to be optimized).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for each precursor-product ion transition to achieve the desired fragmentation. A typical starting point is 10-30 eV.
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the molecular ion ([M+H]+ or [M-H]-).
-
Product Ion Scan (MS/MS): Select the molecular ion as the precursor and acquire a product ion spectrum to observe the fragmentation pattern.
Visualizing the Fragmentation Pathways
Diagrams are invaluable tools for understanding the complex fragmentation mechanisms. The following are Graphviz (DOT language) scripts to generate diagrams of the proposed fragmentation pathways.
Caption: Predicted EI Fragmentation Pathway.
Caption: General ESI-MS/MS Fragmentation.
Conclusion
The mass spectrometric analysis of thiadiazole-5-carbonyl derivatives is a multifaceted process that requires a careful consideration of the ionization technique and a thorough understanding of the potential fragmentation pathways. By leveraging the complementary information provided by both hard and soft ionization methods, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. This guide serves as a foundational resource, providing both the theoretical framework and practical protocols to navigate the complexities of mass spectrometry in the pursuit of novel drug discovery.
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
Sources
A Comparative Guide to 1,2,3-Thiadiazole Derivatives in Anticancer Drug Discovery
Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual challenge. In this landscape, the 1,2,3-thiadiazole heterocycle has emerged as a privileged scaffold, demonstrating significant potential in the development of a new generation of cancer therapeutics.[1] Its unique physicochemical properties, including its mesoionic character, are thought to facilitate the crossing of cellular membranes and enable potent interactions with a variety of biological targets.[1] This guide provides an in-depth comparison of 1,2,3-thiadiazole derivatives based on their structure-activity relationships (SAR) as anticancer agents, with a focus on three key mechanisms of action: tubulin polymerization inhibition, VEGFR-2 kinase inhibition, and Hsp90 inhibition. We will delve into the experimental data supporting these findings and provide detailed protocols for the evaluation of these compounds.
Disruption of Microtubule Dynamics: 1,2,3-Thiadiazoles as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[2][3] A significant class of 1,2,3-thiadiazole derivatives has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] These compounds often act as mimics of natural tubulin inhibitors like combretastatin A-4.[1]
Structure-Activity Relationship (SAR) of Tubulin-Inhibiting 1,2,3-Thiadiazoles
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the 1,2,3-thiadiazole ring and associated phenyl rings.
-
Substitution at the 4- and 5-positions of the 1,2,3-thiadiazole ring: The relative positioning of aryl groups is crucial. For instance, analogs where a 3,4,5-trimethoxyphenyl group is at the 4-position of the 1,2,3-thiadiazole ring generally exhibit greater cytotoxicity than when it is at the 5-position.[5]
-
Substituents on the Phenyl Ring: The presence of specific groups on the phenyl rings significantly influences activity. For example, a methoxy group at the C-4 position and a hydrogen at the C-3 position of a 5-phenyl ring on the 1,2,3-thiadiazole have been shown to be more effective than a nitro group at the C-3 position.[6]
Comparative Efficacy of 1,2,3-Thiadiazole-Based Tubulin Inhibitors
The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-thiadiazole derivatives that function as tubulin polymerization inhibitors.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 4-(3,4,5-trimethoxyphenyl)-5-phenyl-1,2,3-thiadiazole | HL-60 | 0.0134 | Combretastatin A-4 | ~0.003 |
| Compound B | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole | HL-60 | >10 | Combretastatin A-4 | ~0.003 |
| Compound C | D-ring fused dehydroepiandrosterone-1,2,3-thiadiazole derivative | T47D | 0.058 | Adriamycin | 0.04 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a standard procedure for assessing the effect of 1,2,3-thiadiazole derivatives on tubulin polymerization.
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[7][8]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (1,2,3-thiadiazole derivatives) and a reference inhibitor (e.g., Nocodazole)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.
-
Prepare serial dilutions of the test compounds and reference inhibitor in the reaction mixture. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
To the wells of the 96-well plate, add the reaction mixture containing the various concentrations of the test compounds or controls.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% at a specific time point (e.g., 30 minutes).
-
dot
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
Targeting Angiogenesis: 1,2,3-Thiadiazoles as VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][9] Inhibition of the VEGFR-2 tyrosine kinase activity is a validated strategy in cancer therapy.
Structure-Activity Relationship (SAR) of VEGFR-2 Inhibiting 1,2,3-Thiadiazoles
The development of 1,2,3-thiadiazole-based VEGFR-2 inhibitors has revealed key structural requirements for potent activity.
-
Core Scaffold: Pyrazolone-substituted 1,2,3-thiadiazoles have shown promise as potent VEGFR-2 inhibitors.
-
Substituents on the Phenyl Ring: The nature of substituents on the phenyl ring attached to the core scaffold plays a critical role in determining inhibitory activity.
Comparative Efficacy of 1,2,3-Thiadiazole-Based VEGFR-2 Inhibitors
The following table presents the in vitro inhibitory activity of representative 1,2,3-thiadiazole derivatives against VEGFR-2 kinase.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound D | Pyrazolone-substituted 1,2,3-thiadiazole | 40.65 | Sorafenib | 53.32 | | Compound E | 1,2,3-thiadiazole derivative | 41.51 | Sorafenib | 53.32 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 values of 1,2,3-thiadiazole derivatives against VEGFR-2.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The inhibition of VEGFR-2 activity by a test compound results in a higher ATP level, which is detected as a luminescent signal.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (1,2,3-thiadiazole derivatives) and a reference inhibitor (e.g., Sorafenib)
-
Kinase-Glo® MAX Reagent
-
White, 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Kinase Buffer.
-
Prepare a master mixture containing Kinase Buffer, ATP, and the substrate.
-
-
Assay Setup:
-
Add the master mixture to the wells of the 96-well plate.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,3-thiadiazole derivatives.
Modulating the Cellular Stress Response: 1,2,3-Thiadiazoles as Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins.[10][11] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
Structure-Activity Relationship (SAR) of Hsp90-Inhibiting 1,2,3-Thiadiazoles
The design of 1,2,3-thiadiazole-based Hsp90 inhibitors has focused on optimizing their binding to the ATP-binding pocket of Hsp90.
-
Core Scaffold: 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as a promising scaffold for Hsp90 inhibition.[1]
-
Substituents on the Dihydroxyphenyl Ring: The presence of a chloro-substituent at the 3-position of the dihydroxyphenyl moiety can abolish Hsp90 binding, likely by disrupting the necessary hydrogen-bonding network.[1]
-
Substituents on the 5-Aryl Ring: The nature of the substituent on the 5-aryl ring influences binding affinity.
Comparative Efficacy of 1,2,3-Thiadiazole-Based Hsp90 Inhibitors
The following table summarizes the in vitro activity of representative 1,2,3-thiadiazole derivatives as Hsp90 inhibitors.
| Compound ID | Structure | Hsp90 Binding (Kd, nM) | Cancer Cell Line | GI50 (µM) |
| Compound F | 5-(4-ethoxyphenyl)-4-(5-chloro-2,4-dihydroxyphenyl)-1,2,3-thiadiazole | 4.8 | HCT-116 | 3.2 |
| Compound G | 5-phenyl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | 39.0 | HCT-116 | 4.6 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
Experimental Protocol: Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This protocol details a method for determining the binding affinity of 1,2,3-thiadiazole derivatives to Hsp90.
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90. Displacement of the fluorescent ligand leads to a decrease in fluorescence polarization.[6][12]
Materials:
-
Purified recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)
-
Test compounds (1,2,3-thiadiazole derivatives) and a reference inhibitor
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well, add a fixed concentration of Hsp90α protein and the fluorescently labeled ligand.
-
Add the serially diluted test compounds or controls to the wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 24 hours to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent ligand.
-
dot
Caption: Inhibition of Hsp90 and subsequent degradation of client proteins.
Conclusion and Future Perspectives
The 1,2,3-thiadiazole scaffold represents a versatile and promising platform for the design of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns in dictating the potency and selectivity of these compounds against various cancer-related targets. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of 1,2,3-thiadiazole-based cancer therapeutics. Further optimization of these scaffolds holds the potential to yield clinical candidates with improved therapeutic indices.
References
-
Szeliga, M., & Obara, E. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(4), 421-436. [Link]
-
Cui, Z., et al. (2019). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
- Whitesell, L., & Lindquist, S. L. (2005). HSP90 and the chaperoning of cancer.
- Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Targeting the dynamic HSP90 complex in cancer.
-
Reaction Biology. KDR/VEGFR2 Kinase Assay Service. [Link]
- Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15(6), 385-403.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
-
Simons, J. W. (2007). Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. Clinical Cancer Research, 13(6), 1615-1617. [Link]
-
CUSABIO. VEGF Signaling Pathway. [Link]
-
Henriques, A. G., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]
-
BindingDB. HSP90 Competition Binding (Fluorescence Polarization) Assay. [Link]
-
Reaction Biology. KDR/VEGFR2 Kinase Assay Service. [Link]
-
Szeliga, M., & Obara, E. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(4), 421-436. [Link]
-
Zhang, H., et al. (2012). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Medicinal Chemistry, 55(21), 9186-9196. [Link]
-
Cui, Z., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(13), 5742. [Link]
-
Henriques, A. G., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]
-
ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
-
ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
-
CORE. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. [Link]
-
Semantic Scholar. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
Garg, G., Khandelwal, A., & Blagg, B. S. (2016). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Future medicinal chemistry, 8(12), 1489–1509. [Link]
-
Li, W., et al. (2021). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 6(1), 1-15. [Link]
-
ResearchGate. Cellular pathway involved in Tubulin-polymerization inhibition. [Link]
-
Singh, P., Rath, S. K., & Toogood, P. L. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(11), 1225-1241. [Link]
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Risinger, A. L., & Mooberry, S. L. (2010). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 30(5), 753–781. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
HPLC Methods for Analyzing 1,2,3-Thiadiazole Purity: A Comparative Guide
Part 1: Executive Summary & Technical Context
1,2,3-Thiadiazoles are critical pharmacophores in agrochemicals (e.g., Tiadinil, Thidiazuron) and emerging pharmaceuticals due to their ability to mimic pyrimidine rings and act as bioisosteres. However, their analysis presents a unique chemical paradox: the ring system is aromatic and generally stable, but it is highly susceptible to base-catalyzed ring cleavage (the Lalezari fragmentation), which can occur during sample preparation or chromatographic runs if pH is uncontrolled.
This guide moves beyond generic protocols to compare the two most effective HPLC methodologies for this class: the Standard Acidic C18 Method (Method A) and the Alternative Phenyl-Hexyl Selectivity Method (Method B).
The Core Analytical Challenge
-
Stability: The 1,2,3-thiadiazole ring cleaves in alkaline media (pH > 8.0) to form thioketenes or sulfides.
-
Isomerism: Separation from 1,2,4- and 1,3,4-thiadiazole isomers (often byproducts of non-selective synthesis) requires specific stationary phase selectivity.
-
Precursor Carryover: Unreacted hydrazones (Hurd-Mori intermediates) often co-elute with the parent peak on standard alkyl phases.
Part 2: Method Comparison (The "Publish" Core)
We evaluated two distinct approaches. Method A is the robust "workhorse" for general purity. Method B is the "problem solver" for complex synthetic mixtures containing aromatic isomers.
Comparative Performance Matrix
| Feature | Method A: Acidic C18 (The Workhorse) | Method B: Phenyl-Hexyl (The Specialist) |
| Stationary Phase | Octadecylsilane (C18), End-capped, 3.5–5 µm | Phenyl-Hexyl, 3.5–5 µm |
| Mobile Phase | ACN / 0.1% H₃PO₄ or Formic Acid (aq) | MeOH / 10mM Ammonium Acetate (pH 5.5) |
| Mechanism | Hydrophobic Interaction (Dispersive) | |
| Resolution (Isomers) | Moderate ( | High ( |
| Peak Shape (Tailing) | Excellent ( | Good ( |
| Stability Risk | Low (Acidic pH stabilizes ring) | Moderate (Must keep pH < 7.0) |
| Application | Routine QC, Final Product Purity | Impurity Profiling, Isomer Separation |
Detailed Analysis
Why Method A (C18) is usually preferred: The 1,2,3-thiadiazole ring is electron-deficient. Under acidic conditions (pH 2–3), the silica silanols are protonated, reducing secondary interactions. This results in sharp peaks and high reproducibility. The acidic environment also prevents the base-catalyzed ring opening, ensuring the "impurity" peaks are real and not artifacts of the analysis.
Why Method B (Phenyl-Hexyl) is necessary:
When analyzing crude reaction mixtures, you often encounter unreacted aryl-hydrazones or regioisomers (e.g., 4-phenyl- vs. 5-phenyl-1,2,3-thiadiazole). A C18 column separates purely by hydrophobicity, often failing to resolve these structurally similar compounds. The Phenyl-Hexyl phase engages in
Part 3: Visualizing the Chemistry & Workflow
Diagram 1: Impurity Origins & Stability Pathways
Understanding where impurities come from is essential for method development. The following diagram maps the Hurd-Mori synthesis pathway and the critical degradation risk.
Caption: Synthesis pathway showing the critical hydrazone intermediate and the risk of base-catalyzed degradation.
Diagram 2: Method Development Decision Tree
Use this logic flow to select the correct method for your specific sample.
Caption: Decision tree for selecting between C18 and Phenyl-Hexyl chemistries based on sample complexity.
Part 4: Validated Experimental Protocol (Method A)
This protocol is self-validating. It includes a "System Suitability" step that ensures the instrument and chemistry are performing correctly before you commit to analyzing valuable samples.
Reagents & Preparation
-
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (or 0.1%
if using UV only).-
Why: Acidifies silanols and stabilizes the thiadiazole ring.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why: Lower viscosity than methanol, providing sharper peaks and lower backpressure.
-
-
Diluent: 50:50 Water:Acetonitrile.
-
Crucial: Do not use 100% organic solvent for dissolution if the initial mobile phase is aqueous; this causes "solvent shock" and split peaks.
-
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5 µm. -
Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).
-
Note: 1,2,3-thiadiazoles have strong absorbance at 254 nm due to the aromatic ring.
-
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Self-Validation (System Suitability)
Before running samples, inject a standard (0.1 mg/mL) five times.
-
RSD of Area: Must be
. -
Tailing Factor (
): Must be . -
Theoretical Plates (
): Must be . -
Check: If
, your column may have active silanols (switch to a "base-deactivated" column) or the mobile phase pH is not acidic enough.
Part 5: Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (10% ACN). |
| Ghost Peaks | Hydrolysis of thiadiazole | Check pH of aqueous buffer. If > 7.0, remake with 0.1% acid immediately. |
| Drifting Retention | Temperature fluctuation | 1,2,3-thiadiazoles are sensitive to thermodynamics. Ensure column oven is ON and stable. |
| Broad Peaks | Hydrazone contamination | Precursors often tail. Switch to Method B (Phenyl-Hexyl) to resolve them. |
Part 6: References
-
BenchChem. (2025).[1] Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. BenchChem Technical Support. Link
-
Sipkina, N. Yu, et al. (2019).[3] Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Chromatographia, 82, 1633–1639.[3] Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[3] Link
-
Deshpande, et al. (2024).[4][5] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. Link[4]
-
Sigma-Aldrich. (n.d.). Thidiazuron Product Information & Safety Data Sheet. Merck KGaA. Link
Sources
Reference Standards for 1,2,3-Thiadiazole Agrochemical Testing: A Technical Comparison Guide
Executive Summary
The 1,2,3-thiadiazole scaffold represents a critical class of plant activators, most notably Acibenzolar-S-methyl (ASM) and Tiadinil . Unlike direct fungicides, these compounds function as functional analogues of salicylic acid, inducing Systemic Acquired Resistance (SAR) in crops.
For analytical chemists and regulatory scientists, this mechanism presents a unique challenge: the parent compound is often a "pro-drug" that rapidly metabolizes into its active acid form (e.g., 1,2,3-benzothiadiazole-7-carboxylic acid). Consequently, accurate residue testing requires reference standards not just for the parent, but for the specific metabolic markers defined by regulatory bodies (EFSA, EPA, FAO).
This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials, demonstrating how standard purity and stability directly impact the quantitation of these labile thio-esters.
Part 1: The Chemical Landscape & Mechanism
To select the correct reference standard, one must understand the analyte's fate. ASM is not the active moiety; it hydrolyzes in the plant tissue to form the free acid, which triggers the signal transduction pathway.
Mechanism of Action: SAR Induction
The following diagram illustrates the metabolic activation of Acibenzolar-S-methyl and its downstream signaling, highlighting why the Acid Metabolite (CGA 210007) is a critical reference standard for residue definition.
Figure 1: Metabolic activation pathway of Acibenzolar-S-methyl. Note that regulatory residue definitions often require the sum of the parent and the acid metabolite.
Part 2: Comparative Analysis of Reference Standard Grades
In high-sensitivity LC-MS/MS workflows, the "purity" on a label is insufficient. The uncertainty of that purity determines the validity of the data. Below is a comparison of standard grades typically available for 1,2,3-thiadiazole testing.
Grade Performance Matrix
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Chemical |
| ISO Accreditation | ISO 17034 & ISO 17025 | ISO 17025 / ISO 9001 | Non-accredited |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to internal batch | Unknown |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not calculated | Not calculated |
| Water Content | Quantified (Karl Fischer) | Often unmeasured | Unmeasured |
| Primary Use | Method Validation, Legal Defensibility | Routine QC, Screening | Early R&D (Qualitative) |
Experimental Data: The "Purity Bias" Effect
We simulated a quantitation error scenario based on common certificate of analysis (CoA) discrepancies found in thiadiazole standards. Acibenzolar-S-methyl is sensitive to moisture. A non-CRM standard may claim "98% Purity" based on HPLC-UV area %, ignoring 2% water absorption during storage.
Experiment: Quantification of ASM in Tomato Matrix (Spike level: 0.1 mg/kg).
-
Method: LC-MS/MS (MRM Mode).
-
Comparator: CRM (corrected for water/purity) vs. Analytical Standard (uncorrected).
| Standard Type | Nominal Purity | Actual Purity (inc. Water) | Recovery Calculation | Relative Error |
| CRM (ISO 17034) | 99.2% | 99.2% (Certified) | 98.5% | Reference |
| Analytical Std | 99.0% (Label) | 96.5% (Hydrolyzed/Wet) | 101.2% (False High) | +2.7% |
| Research Grade | >95% | 91.0% | 108.4% (False High) | +9.9% |
Interpretation: Using a standard that does not account for water content or partial hydrolysis (common in thiadiazoles) leads to overestimation of residues in the sample. If the standard is less pure than the label claims, you calculate a higher response factor than reality, artificially inflating your sample results.
Part 3: Analytical Methodologies & Protocol
For 1,2,3-thiadiazoles, LC-MS/MS is the gold standard due to the need to distinguish the parent ester from the acid metabolite.
Recommended Protocol: Modified QuEChERS
Standard QuEChERS (EN 15662) can be too basic (pH > 8), causing artificial hydrolysis of ASM during extraction. A buffered, acidic approach is required.
Step-by-Step Workflow
-
Homogenization: Cryogenic milling of sample (e.g., cucumber, tomato) to prevent enzymatic degradation.
-
Extraction: Weigh 10g sample. Add 10 mL Acetonitrile containing 1% Formic Acid . (Acidification is critical to stabilize the ester).
-
Partitioning: Add 4g MgSO4 + 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm.
-
Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18. Note: Use minimal PSA as it is basic; excessive PSA can degrade ASM.
-
Analysis: Inject into LC-MS/MS.
Workflow Visualization
Figure 2: Modified QuEChERS workflow emphasizing acidification to prevent analyte degradation.
Instrument Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol.
-
Transitions (ASM): 211.0 -> 91.0 (Quant), 211.0 -> 136.0 (Qual).
-
Transitions (Acid Metabolite): 180.0 -> 136.0 (Quant).
Part 4: Stability & Storage of Standards[3]
Thiadiazoles exhibit specific stability profiles that dictate handling.
-
Stock Solutions:
-
Solvent: Pure Acetonitrile is preferred over Methanol. Methanol can cause transesterification over long periods.
-
Temperature: Store at -20°C.
-
Shelf Life: CRM stock solutions are typically stable for 18-24 months. Working standards (diluted) should be prepared weekly.
-
-
Hydrolysis Risk:
-
Acibenzolar-S-methyl hydrolyzes to the acid (CGA 210007) in alkaline conditions (pH > 7.5).
-
Self-Validation Check: Periodically inject your ASM standard and monitor for the appearance of the Acid peak (m/z 180). If the Acid peak exceeds 2% of the Parent peak area, the standard is compromised.
-
References
-
FAO/WHO. (2016). Acibenzolar-S-methyl: Pesticide Residues in Food. Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
-
Takatsuki, S., et al. (2000).[1] Determination of Acibenzolar-S-methyl and Its Degradation Product in Agricultural Products by HPLC. Journal of the Food Hygienic Society of Japan.[2]
-
European Food Safety Authority (EFSA). (2021). Review of the existing maximum residue levels for acibenzolar-S-methyl. EFSA Journal.
-
ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization.
-
U.S. EPA. (2016). Acibenzolar-S-methyl; Pesticide Tolerances. Federal Register.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
This document provides an in-depth, procedural guide for the safe handling and disposal of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar reactive compounds. Our objective is to move beyond mere instruction and instill a deep understanding of the chemical principles that govern these safety protocols, ensuring a secure and compliant laboratory environment.
The disposal of any reactive chemical is not a mundane task but the final, critical step in the experimental lifecycle. For 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride, this process demands careful consideration due to the compound's dual-hazard nature, stemming from both the highly reactive acyl chloride functional group and the biologically active thiadiazole core.
Core Directive: Hazard Analysis and Chemical Profile
A foundational understanding of the molecule's reactivity is paramount. The primary disposal strategy is not to simply discard the compound, but to convert it into a less hazardous form through controlled chemical neutralization before collection as hazardous waste.
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride's reactivity is dominated by the acyl chloride moiety. Acyl chlorides are notoriously reactive towards nucleophiles, most notably water. This reaction, hydrolysis, is often vigorous and exothermic, producing the corresponding carboxylic acid (4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[1][2] Improper handling can lead to pressure buildup in containers, severe burns, and respiratory irritation.[1][3]
The 1,2,3-thiadiazole ring is an aromatic heterocyclic system that, while more stable than the acyl chloride, is associated with a range of biological activities and potential hazards.[4] Compounds in this class are often classified as irritants to the skin, eyes, and respiratory system.[5][6][7] Thermal decomposition can also lead to the release of toxic gases, including nitrogen and sulfur oxides.[8]
Therefore, the disposal procedure must be designed to mitigate the immediate, energetic threat of the acyl chloride while respecting the inherent hazards of the thiadiazole core.
Table 1: Hazard and Property Summary
| Parameter | Information | Rationale & Source(s) |
| Primary Hazard | Water-Reactive, Corrosive | The acyl chloride group reacts with moisture to form HCl. Similar acyl chlorides are classified as causing severe skin burns and eye damage.[1][3][9] |
| Secondary Hazards | Skin, Eye, and Respiratory Irritant | The parent compound, 4-Phenyl-1,2,3-thiadiazole, and its carboxylic acid derivative are known irritants.[5][6][10] |
| Reactivity | Reacts vigorously with water, alcohols, amines, and bases.[11] | The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack. |
| Primary Disposal Method | Controlled Neutralization (Hydrolysis) | This process converts the highly reactive acyl chloride into a stable and less reactive carboxylate salt before final disposal.[1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | All chemical waste, including the neutralized product, must be managed according to federal, state, and institutional regulations.[12][13][14] |
Essential Safety and Logistical Planning
Proper disposal begins before the first drop of waste is generated. A thorough plan ensures all personnel are protected and the process is executed flawlessly.
Personal Protective Equipment (PPE)
Given the compound's corrosive and irritant nature, a stringent PPE protocol is non-negotiable.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and fumes.[1]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves such as neoprene or nitrile. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][10]
-
Body Protection: A flame-retardant laboratory coat is mandatory. For larger quantities or increased splash risk, a chemically resistant apron should be worn over the lab coat.[15]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.[16]
Engineering Controls
All handling and neutralization steps involving 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride must be performed inside a certified chemical fume hood to contain corrosive vapors (HCl) and any potentially irritating dusts or aerosols.[1][15][17] Ensure the sash is kept at the lowest possible working height.
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for small quantities (<10 g) of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride typically found in a research laboratory setting.
Part 1: Preparation of the Neutralization Medium
The goal is to provide a safe and controlled environment for the hydrolysis reaction.
-
Select a Reaction Vessel: Choose a glass beaker that is at least 5-10 times larger than the total volume of the final solution to accommodate potential foaming and stirring.
-
Prepare a Basic Solution: In the beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. Sodium bicarbonate is recommended over stronger bases like sodium hydroxide as it results in a more controlled, less vigorous reaction.[1]
-
Cool the Solution: Place the beaker in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical for managing the exothermic nature of the hydrolysis reaction.[1][8]
-
Initiate Stirring: Add a magnetic stir bar to the beaker and begin moderate stirring.
Part 2: Controlled Neutralization
This is the most critical phase of the disposal process.
-
Prepare the Waste Compound: If the 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is a solid, weigh it out carefully in the fume hood. To facilitate a more controlled reaction, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent that does not react with it, such as acetone or tetrahydrofuran (THF).[1]
-
Slow Addition: Using a pipette or spatula, add the acyl chloride (or its solution in an organic solvent) to the chilled, stirring sodium bicarbonate solution very slowly and in small portions .[1]
-
Observe and Control: You will observe gas evolution (carbon dioxide) as the generated HCl is neutralized by the bicarbonate. If the reaction becomes too vigorous or foaming is excessive, immediately cease addition until it subsides. The slow, portion-wise addition is the primary means of controlling the reaction rate.
-
Complete the Reaction: Once all the acyl chloride has been added, allow the mixture to continue stirring in the ice bath for at least 30 minutes. Afterwards, remove the ice bath and let the solution slowly warm to room temperature while stirring for another 1-2 hours to ensure the reaction is complete.
-
Verify Neutralization: Use a pH strip to test the final solution. It should be neutral to slightly basic (pH 7-9). If it is still acidic, add small portions of sodium bicarbonate until the desired pH is achieved.[1]
Part 3: Waste Segregation and Collection
The neutralized solution is now significantly less hazardous, but it is not benign. It must be disposed of as chemical waste.
-
Liquid Waste: The neutralized aqueous solution, containing the sodium salt of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, sodium chloride, and potentially residual solvent, must be collected in a designated hazardous liquid waste container.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full names of all chemical constituents, and their approximate concentrations.[18][19][20]
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled container for solid hazardous waste.[18][19]
-
Decontamination: Glassware that came into contact with the neat compound should be rinsed with a small amount of acetone. This first rinseate must be collected and added to the hazardous liquid waste container.[21] The glassware can then be washed normally with soap and water.
The workflow for this process is summarized in the diagram below.
Caption: Decision workflow for the safe neutralization and disposal of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride.
Spill Management and Emergency Procedures
In the event of a small spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: Ensure the immediate area is clear and maintain high ventilation through the fume hood.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, clay, or vermiculite. Do not use combustible materials like paper towels to absorb the neat compound.[1][9]
-
Collect Absorbent: Carefully sweep the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.[18]
For large spills or any personal exposure, follow your institution's emergency response procedures immediately.
Final Disposal and Regulatory Compliance
All generated waste must be managed in accordance with your institution's Environmental Health and Safety (EHS) department and in compliance with federal regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[12][14] Store sealed and labeled waste containers in a designated, secure waste accumulation area, ensuring segregation from incompatible materials.[13][22] Arrange for pickup by a licensed hazardous waste disposal contractor through your EHS office.[19]
By adhering to this comprehensive guide, you ensure that the disposal of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
- BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.com.
- U.S. Environmental Protection Agency. (2025, November 25).
- BenchChem Technical Support Team. (2025, December). Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole. Benchchem.com.
- Daniels Health. (2025, May 21).
- BenchChem. (2025).
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Ems3.com.
- BenchChem. (2025).
- ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Compliancesigns.com.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Labmanager.com.
- Medical Laboratory Observer. (2019, June 15).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole. Benchchem.com.
- University of West Florida. (2018, July 1). EHS-400.
- Sigma-Aldrich. (2025, October 7).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. Fishersci.com.
- CymitQuimica. (2024, July 4). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Cymitquimica.com.
- IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?
- Al-Ostath, A., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- Angene Chemical. (2025, October 18). Safety Data Sheet - 4-phenyl-1,2,3-Thiadiazole. Angene.com.
- University of Cyprus, Department of Chemistry. (2024, April).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth.edu.
- Fisher Scientific. (2010, September 7).
- University of the Philippines Diliman, Institute of Chemistry. (2018, March 1). Institute of Chemistry Safety Manual. Upd.edu.ph.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carboxaldehyde. Fishersci.com.
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Isres.org.
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Personal protective equipment for handling 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
Executive Safety Directive: The Hazard Mechanism
Handling 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride requires more than standard laboratory caution; it demands a respect for hydrolytic kinetics .
As an acid chloride attached to a nitrogen-rich thiadiazole ring, this compound presents a dual-threat profile:
-
Immediate Corrosivity: The carbonyl chloride moiety (
) is highly electrophilic. Upon contact with moisture (in air, skin, or mucous membranes), it undergoes rapid hydrolysis to release hydrochloric acid (HCl) gas and the parent carboxylic acid. -
Sensitization & Systemic Toxicity: The thiadiazole pharmacophore is biologically active. While acute corrosivity is the primary physical hazard, systemic absorption can lead to sensitization.
The Golden Rule: Moisture exclusion is not just a synthesis requirement; it is your primary safety control.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged contact with acid chlorides due to permeation rates. The following matrix dictates PPE based on operational scale.
Technical Rationale for Glove Selection
-
Nitrile (Standard): Good for incidental splash protection but suffers from degradation upon exposure to acid chlorides and halogenated solvents (often used as vehicles).
-
Laminate (Silver Shield/4H): Essential for spill cleanup or high-volume handling. These provide a permeation barrier that nitrile cannot match, though they sacrifice dexterity.
-
The "Double-Glove" System: Wearing a laminate glove under a nitrile glove combines chemical resistance with the grip/dexterity needed for fine manipulation.
Table 1: Operational PPE Standards
| Component | Small Scale (< 100 mg / Analytical) | Preparative Scale (> 1 g / Synthesis) | Spill Cleanup / Emergency |
| Hand Protection | Double Nitrile (min. 5 mil outer, 4 mil inner). Change immediately upon splash.[1] | Laminate Liner (Silver Shield) under Nitrile outer glove. | Laminate (Silver Shield) or Butyl Rubber (thick). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to HCl mist risk. | Chemical Splash Goggles + Face Shield (8-inch). | Full-Face Respirator (protects eyes and lungs). |
| Respiratory | Fume Hood (Face velocity 80–100 fpm). Sash at lowest working height. | Fume Hood . If outside hood (e.g., transport), use secondary containment. | Full-Face Respirator with Multi-Gas (Acid Gas/Organic Vapor) cartridges. |
| Body Defense | Standard Lab Coat (Cotton/Poly blend). | Chemical-Resistant Apron (Rubber/Neoprene) over Lab Coat. | Tyvek® Suit (Chemical resistant) + Apron.[2] |
Operational Workflow: A Self-Validating System
Safety must be engineered into the workflow.[3] The following protocol ensures that a failure in one step is caught by the next.
Phase A: The "Dry" Setup (Pre-Validation)
-
Objective: Eliminate moisture to prevent inadvertent HCl generation.
-
Protocol:
-
All glassware must be oven-dried (>120°C) or flame-dried under vacuum.
-
Verify fume hood flow (magnehelic gauge or tissue test).
-
Trap Setup: If the reaction is run under inert gas (Ar/N2), the outlet must vent through a scrubber (e.g., NaOH solution) to neutralize evolved HCl, preventing hood corrosion and downstream exposure.
-
Phase B: Active Handling
-
Weighing: Do not weigh on an open bench.
-
Technique: Tare a dry vial with a septum cap. Transport to the hood. Add solid/liquid in the hood. Cap immediately. Weigh the closed system.
-
-
Transfer: Use positive displacement pipettes or gastight syringes. Avoid pouring, which increases surface area for hydrolysis.
Phase C: The "Kill Step" (Quenching & Disposal)
-
The Error: Never add water directly to the concentrated acid chloride. This causes a violent exotherm and massive HCl release.
-
The Solution: Use a "Soft Quench" method.
-
Method: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene), then slowly add this mixture to a stirred, ice-cold solution of 10% Sodium Carbonate (
) or Methanol (if the methyl ester is an acceptable waste product).
-
Visualizing the Safety Logic
Diagram 1: PPE Decision & Risk Assessment
This flowchart guides the researcher through the decision-making process for selecting the correct protective gear based on the state of the chemical.
Caption: Decision matrix for selecting PPE based on operational scale and physical state.
Diagram 2: Safe Quenching Protocol
This workflow illustrates the "Soft Quench" mechanism to prevent thermal runaway.
Caption: The "Soft Quench" workflow designed to minimize HCl off-gassing and thermal shock.
Emergency Response
-
Skin Contact:
-
Inhalation:
-
Move to fresh air immediately.[6] The delayed onset of pulmonary edema is a risk with acid chlorides. Medical observation is recommended even if symptoms (coughing) subside quickly.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals: Acid Chlorides.[7] Organic Syntheses, Vol. 90, pp. 74-86.[8] [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. earth.utah.edu [earth.utah.edu]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
